3-Fluoro-4-methoxyphenethyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZFMMKZSPJHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374592 | |
| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-91-1 | |
| Record name | 3-Fluoro-4-methoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 404-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Physicochemical Properties of 3-Fluoro-4-methoxyphenethyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenethyl alcohol is a substituted aromatic alcohol with potential applications in pharmaceutical and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that influence its reactivity, bioavailability, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential mechanism of action.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be confirmed through empirical testing for critical applications.
| Property | Value | Source |
| Chemical Structure | 2-(3-Fluoro-4-methoxyphenyl)ethanol | - |
| CAS Number | 404-91-1 | [1] |
| Molecular Formula | C₉H₁₁FO₂ | [1] |
| Molecular Weight | 170.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 147-148 °C at 7 Torr | [1][2] |
| Melting Point | Data not available | - |
| Density (Predicted) | 1.150 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.76 ± 0.10 | [1] |
| LogP (Predicted) | 1.8 - 2.2 | [2] |
| Solubility | Slightly soluble in water | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development and material science. The following sections detail standard experimental protocols for key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [3]
-
Sample Preparation: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) in a heating block or oil bath.
-
Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination [4][5]
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).
-
Heating: The apparatus is heated gradually. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and the liquid begins to vaporize.
-
Observation: Heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: OECD 105 Flask Method [1][6]
-
Equilibration: An excess amount of the substance is added to a known volume of the solvent (e.g., water) in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/mL).
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [7]
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents at equilibrium.
Methodology: Shake Flask Method (OECD 117) [2][8]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the substance is dissolved in either the water-saturated octanol or the octanol-saturated water. The two phases are then mixed in a vessel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the substance in each phase is determined using an appropriate analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Potential Mechanism of Action
While specific signaling pathways for this compound have not been elucidated, studies on related phenethyl alcohols provide insights into its potential biological activities. Phenethyl alcohol has been shown to disrupt the cellular permeability barrier in bacteria.[9] Furthermore, the structurally similar compound 4-methoxyphenethyl alcohol has been found to inhibit the synthesis of DNA, RNA, and protein in Escherichia coli.[10] Based on this, a plausible mechanism of action for this compound could involve the disruption of the bacterial cell membrane, leading to increased permeability and subsequent inhibition of essential macromolecular synthesis.
Caption: Plausible mechanism of action for this compound.
Synthesis Workflow
The primary synthetic route to this compound involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid.
Caption: Synthetic workflow for this compound.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. phillysim.org [phillysim.org]
- 6. filab.fr [filab.fr]
- 7. m.youtube.com [m.youtube.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
3-Fluoro-4-methoxyphenethyl alcohol CAS number
An In-depth Technical Guide to 3-Fluoro-4-methoxyphenethyl alcohol
CAS Number: 404-91-1[1]
This technical guide provides a comprehensive overview of this compound, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.[2] It covers the compound's chemical identity, physicochemical properties, synthesis protocols, applications, and known biological activities.
Chemical and Physical Properties
This compound is an aromatic alcohol with fluorine and methoxy substituents that confer distinct chemical reactivity.[2] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol | [2] |
| Other Names | 3-fluoro-4-methoxybenzeneethanol | [2] |
| CAS Number | 404-91-1 | [1] |
| Molecular Formula | C9H11FO2 | [1][2][3] |
| Molecular Weight | 170.18 g/mol | [2] |
| Boiling Point | 147–148 °C at 7 Torr | [2] |
A comparative analysis with related analogues highlights the influence of its substituents.
| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |
| 4-Methoxyphenethyl alcohol | C₉H₁₂O₂ | 153–155 @ 15 Torr | Perfumery, flavoring |
| 3-Fluorophenethyl alcohol | C₈H₉FO | 142–144 @ 10 Torr | Antiviral agents |
| This compound | C₉H₁₁FO₂ | 147–148 @ 7 Torr | Pharmaceuticals, polymers |
| [Source:[2]] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, including the reduction of 3-Fluoro-4-methoxyphenylacetic acid.[4] Alternative approaches involve the Friedel-Crafts alkylation of fluorinated anisole derivatives with ethylene oxide.[2] Industrial-scale production may employ continuous-flow reactors and heterogeneous catalysts to improve efficiency.[2] Green chemistry initiatives are exploring the use of biocatalysts, such as alcohol dehydrogenases, to replace reducing agents like LiAlH₄.[2] A solvent-free synthesis using microwave irradiation has also been reported to achieve an 85% yield in 20 minutes.[2]
Detailed Experimental Protocol: Reduction of 3-Fluoro-4-methoxyphenylacetic acid
This protocol describes the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol from 2-(3-fluoro-4-methoxyphenyl)acetic acid.[4]
Materials:
-
2-(3-fluoro-4-methoxyphenyl)acetic acid (400 mg, 2.17 mmol)
-
Tetrahydrofuran (THF), anhydrous (4 mL)
-
Lithium aluminium hydride (LiAlH₄) (90.8 mg, 2.39 mmol)
-
Water/ice
-
Ethyl acetate
Procedure:
-
Dissolve 2-(3-fluoro-4-methoxyphenyl)acetic acid in THF in a reaction flask.
-
Cool the reaction solution to 0°C in an ice bath.
-
Add lithium aluminium hydride portionwise to the cooled solution.
-
Wrap the flask with aluminum foil to protect it from light.
-
Stir the resulting solution for 1 hour at room temperature.
-
Quench the reaction by the addition of 2 mL of a water/ice mixture.
-
Concentrate the resulting mixture under vacuum.
-
Extract the aqueous solution with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and evaporate the solvent.
-
This procedure affords 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[4]
Applications
This compound serves as a versatile intermediate in various fields.
-
Pharmaceuticals: It is a precursor to β-adrenergic receptor agonists and antifungal agents.[2] The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which is utilized in synthesizing fluorinated analogues of salbutamol to enhance bronchodilator potency.[2]
-
Material Science: In polymer chemistry, this compound is incorporated into epoxy resins to improve thermal resistance and flame retardancy.[2] The methoxy group contributes to the cross-linking density, while the fluorine atom enhances flame-retardant properties.[2]
Biological Activity and Signaling Pathways
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses moderate antimicrobial activity.[2] The proposed mechanism of action involves the disruption of bacterial cell membrane integrity through interaction with phospholipid bilayers.[2]
| Organism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| [Source:[2]] |
Potential Neurological Activity and Signaling Pathways
Currently, there is no specific research detailing the signaling pathways directly modulated by this compound. However, computational docking studies predict a high affinity for the GABAₐ receptor, suggesting potential anxiolytic applications.[2] The GABAₐ receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Compounds that enhance the effect of GABA at this receptor, such as benzodiazepines, typically exhibit sedative, anxiolytic, and anticonvulsant effects.
The potential interaction of this compound with the GABAₐ receptor suggests a possible modulatory role in GABAergic signaling.
Further research, including in vitro and in vivo studies, is necessary to validate this predicted activity and elucidate the precise mechanism and signaling pathways involved. Structural modifications, such as the introduction of sulfonate groups, are being explored to improve water solubility for potential intravenous formulations in drug development.[2]
References
IUPAC name for 3-Fluoro-4-methoxyphenethyl alcohol
An In-Depth Technical Guide to 2-(3-Fluoro-4-methoxyphenyl)ethanol
Introduction and Nomenclature
2-(3-Fluoro-4-methoxyphenyl)ethanol, commonly referred to as 3-Fluoro-4-methoxyphenethyl alcohol, is an aromatic alcohol with significant potential in pharmaceutical and materials science applications. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, confers distinct chemical and biological properties. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, biological activities, and applications for researchers, scientists, and drug development professionals.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-fluoro-4-methoxyphenyl)ethanol .[1] It is also known by other systematic names such as 3-fluoro-4-methoxybenzeneethanol.[1]
Physicochemical Properties
The key physicochemical properties of 2-(3-fluoro-4-methoxyphenyl)ethanol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Conditions |
| Molecular Formula | C₉H₁₁FO₂ | |
| Molecular Weight | 170.18 g/mol | |
| Boiling Point | 147–148°C | @ 7 Torr |
| Solubility | Slightly soluble in water | 25°C |
| Predicted Lipophilicity (LogP) | 1.8–2.2 | |
| SMILES | COC1=C(C=C(C=C1)CCO)F | |
| InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of 2-(3-fluoro-4-methoxyphenyl)ethanol.[1][2]
Synthesis
The primary synthetic route to 2-(3-fluoro-4-methoxyphenyl)ethanol involves the reduction of its corresponding carboxylic acid, 3-fluoro-4-methoxyphenylacetic acid.[1][3]
Experimental Protocol: Synthesis via Reduction
This protocol details the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethanol by the reduction of 3-fluoro-4-methoxyphenylacetic acid using lithium aluminum hydride (LiAlH₄).[3]
Materials:
-
3-Fluoro-4-methoxyphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water/Ice
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Aluminum foil
-
Rotary evaporator
Procedure:
-
Dissolve 3-fluoro-4-methoxyphenylacetic acid (e.g., 400 mg, 2.17 mmol) in anhydrous THF (e.g., 4 mL) in a round-bottom flask.[3]
-
Cool the reaction mixture to 0°C using an ice bath.[3]
-
Carefully add lithium aluminum hydride (e.g., 90.8 mg, 2.39 mmol) portion-wise to the stirred solution.[3]
-
Wrap the flask with aluminum foil to protect it from light and allow the reaction to stir for 1 hour at room temperature.[3]
-
After 1 hour, quench the reaction by the slow addition of water/ice (e.g., 2 mL).[3]
-
Concentrate the resulting mixture under vacuum using a rotary evaporator.[3]
-
Extract the aqueous residue with ethyl acetate (e.g., 2 x 10 mL).[3]
-
Combine the organic layers and evaporate the solvent to yield 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil. The reported yield for this method is approximately 78%.[3]
To reduce the environmental impact of this synthesis, research is ongoing to replace LiAlH₄ with biocatalysts like alcohol dehydrogenases.[1]
Biological Activity and Potential Applications
2-(3-Fluoro-4-methoxyphenyl)ethanol exhibits a range of biological activities and serves as a key intermediate in the synthesis of various pharmaceuticals.
Antimicrobial Activity
In vitro studies have demonstrated that 2-(3-fluoro-4-methoxyphenyl)ethanol possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane integrity through interactions with phospholipid bilayers.[1]
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
Table 2: In Vitro Antimicrobial Activity of 2-(3-fluoro-4-methoxyphenyl)ethanol.[1]
Pharmaceutical Intermediate
This compound is a valuable precursor for the synthesis of β-adrenergic receptor agonists and antifungal agents.[1] The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which allows for selective functionalization.[1] For instance, it is utilized in the synthesis of fluorinated analogs of salbutamol, which can lead to enhanced bronchodilator potency.[1]
Potential Anxiolytic Applications
Computational docking studies have predicted a high affinity of 2-(3-fluoro-4-methoxyphenyl)ethanol for the GABAₐ receptor, suggesting potential applications as an anxiolytic agent.[1] The GABAₐ receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neurotransmission. This inhibitory effect is central to the action of many anxiolytic and sedative drugs.
Applications in Material Science
In the field of polymer chemistry, 2-(3-fluoro-4-methoxyphenyl)ethanol is incorporated into epoxy resins. The presence of the methoxy group contributes to the cross-linking density, while the fluorine atom enhances the thermal resistance and flame retardancy of the resulting polymer.[1]
Conclusion
2-(3-Fluoro-4-methoxyphenyl)ethanol is a versatile compound with a promising profile for applications in drug development and material science. Its synthesis is well-established, and its biological activities, including antimicrobial and potential anxiolytic effects, make it a compound of interest for further investigation. The unique combination of fluoro and methoxy substituents provides a platform for the development of novel pharmaceuticals and advanced materials. Further experimental validation is necessary to fully elucidate its therapeutic potential and mechanisms of action.
References
molecular structure of 3-Fluoro-4-methoxyphenethyl alcohol
An In-depth Technical Guide on the Molecular Structure of 3-Fluoro-4-methoxyphenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document summarizes key chemical and biological data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information is compiled from various scientific sources to facilitate further research and development efforts involving this compound.
Introduction
This compound, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an aromatic alcohol with significant potential as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that are of interest in the development of pharmaceuticals and advanced materials.[1] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for scientific and development endeavors.
Molecular Structure and Physicochemical Properties
The consists of a phenethyl alcohol backbone substituted with a fluoro group at the 3-position and a methoxy group at the 4-position of the benzene ring.
Chemical Identifiers and Molecular Formula
| Property | Value |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol[1] |
| Synonyms | This compound, 3-fluoro-4-methoxybenzeneethanol[1] |
| Molecular Formula | C₉H₁₁FO₂[1][2] |
| Molecular Weight | 170.18 g/mol [1][2] |
| SMILES | COC1=C(C=C(C=C1)CCO)F[1][2] |
| InChI | InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3[2] |
| InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N[1][2] |
Physicochemical Data
| Property | Value | Conditions |
| Boiling Point | 147–148°C | at 7 Torr[1] |
| Solubility | Slightly soluble in water | 25°C[1] |
| Lipophilicity (LogP) | 1.8–2.2 (Estimated) | Predicted[1] |
Spectroscopic and Structural Analysis
While comprehensive experimental spectroscopic data for this compound is not widely published, its structural features allow for the prediction of characteristic spectral signatures.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methylene protons of the ethyl chain (appearing as triplets), the methoxy group protons (a singlet), and the hydroxyl proton (a broad singlet). Protons on the carbon adjacent to the hydroxyl group would likely appear in the 3.4-4.5 ppm range.[3]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons (with C-F coupling), the two carbons of the ethyl chain, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of the O-H stretching of an alcohol.[3] A strong C-O stretching band should also be visible between 1000-1300 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of H₂O).[5][6] Predicted collision cross-section values for various adducts have been calculated.[2]
Synthesis and Manufacturing
The primary route for synthesizing this compound is through the reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][7]
An alternative synthesis involves the Friedel-Crafts alkylation of a fluorinated anisole derivative with ethylene oxide.[1] For industrial-scale production, continuous-flow reactors and heterogeneous catalysts are employed to improve efficiency and yield, with quality control typically performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to ensure high purity (≥98%).[1]
Applications in Research and Development
-
Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing more complex molecules, including β-adrenergic receptor agonists and antifungal agents.[1] The fluorine substituent can enhance the potency and pharmacokinetic profile of the final drug candidates.[1]
-
Material Science: It is used in polymer chemistry, where it can be incorporated into epoxy resins to enhance thermal resistance and flame retardancy.[1] The methoxy group aids in cross-linking, while the fluorine atom contributes to the material's flame-retardant properties.[1]
Biological Activity
Antimicrobial Studies
In vitro studies have demonstrated that this compound possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane.[1]
| Organism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 64 µg/mL[1] |
| Escherichia coli | 128 µg/mL[1] |
Potential Neurological Applications
Computational docking studies have suggested a high binding affinity for the GABAₐ receptor, indicating that this molecule could serve as a scaffold for developing novel anxiolytic agents.[1]
Potential Signaling Pathway Interactions
Based on its known applications and computational predictions, this compound and its derivatives may interact with key signaling pathways in the central nervous system and other tissues.
β-Adrenergic Signaling Pathway
As a precursor to β-adrenergic agonists, its derivatives are designed to activate this pathway.[1] This pathway is crucial for regulating cardiac function and other physiological responses.[8] Activation begins with a ligand (like norepinephrine) binding to the β-adrenergic receptor, which stimulates adenylyl cyclase via a Gs protein, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[8][9]
GABAₐ Receptor Signaling Pathway
Computational studies suggest this molecule may modulate the GABAₐ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][7] The GABAₐ receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter the neuron.[10][11] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[10]
Experimental Protocols
Synthesis via Reduction of 3-Fluoro-4-methoxyphenylacetic acid
This protocol is adapted from a general procedure for the reduction of a phenylacetic acid derivative using Lithium Aluminum Hydride (LiAlH₄).[12]
-
Setup: Equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Suspension: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the flask.
-
Substrate Addition: Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water until a granular precipitate forms.
-
Work-up: Filter the inorganic salts and wash them thoroughly with ether. Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.[13][14]
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and suspend it in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]
Computational Docking with GABAₐ Receptor
This protocol outlines a general workflow for molecular docking.[15][16][17]
-
Protein Preparation: Obtain the crystal structure of a human GABAₐ receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.[16][17] Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy using a suitable force field.
-
Active Site Definition: Identify the binding site on the GABAₐ receptor. This can be an allosteric site defined by a co-crystallized ligand (e.g., benzamidine in 4COF) or a predicted binding pocket.[16]
-
Molecular Docking: Use a molecular docking program (e.g., AutoDock Vina, Molegro Virtual Docker) to dock the prepared ligand into the defined active site of the receptor.[16][17] Set the grid box to encompass the entire binding site.
-
Analysis: Analyze the resulting docking poses based on their binding affinity scores (e.g., kcal/mol).[17] Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.
Safety and Handling
Conclusion
This compound is a valuable chemical entity with a well-defined structure and promising applications in both medicinal chemistry and material science. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity profile suggests potential for further investigation, particularly in the development of new antimicrobial and neurological agents. This guide provides a foundational repository of technical information to support and encourage future research into this versatile compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA receptor - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenethyl alcohol
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxyphenethyl alcohol, a significant compound in pharmaceutical and polymer research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an aromatic alcohol with the molecular formula C₉H₁₁FO₂.[1] Its structure incorporates a fluorine atom and a methoxy group on the phenyl ring, which contribute to its unique chemical characteristics and biological activity.
| Property | Value | Source |
| Molecular Weight | 170.18 g/mol | [1][2] |
| Molecular Formula | C₉H₁₁FO₂ | [1][2] |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol | [1] |
| Synonyms | 3-fluoro-4-methoxybenzeneethanol | [1] |
| Boiling Point | 147–148°C at 7 Torr | [1] |
| Monoisotopic Mass | 170.07431 Da | [2] |
Synthesis
The primary synthetic route for this compound involves the reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][3] This process typically utilizes a reducing agent to convert the carboxylic acid group into a primary alcohol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reduction of 3-fluoro-4-methoxyphenylacetic acid.
Materials:
-
3-Fluoro-4-methoxyphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-fluoro-4-methoxyphenylacetic acid in an anhydrous solvent such as diethyl ether or THF is prepared.
-
Addition of Reducing Agent: A solution or slurry of the reducing agent (e.g., LiAlH₄ in ether or NaBH₄ in a suitable solvent) is carefully added portion-wise to the stirred solution of the carboxylic acid via a dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a dilute acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the excess reducing agent and hydrolyze the resulting aluminum or borate complexes.
-
Extraction: The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether) to ensure complete recovery of the product.
-
Washing and Drying: The combined organic extracts are washed with brine (saturated sodium chloride solution) to remove residual water and then dried over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Applications
This compound serves as a valuable intermediate in various fields:
-
Pharmaceuticals: It is a precursor for the synthesis of β-adrenergic receptor agonists and antifungal agents.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecules.
-
Polymer Chemistry: This compound can be incorporated into polymers to modify their properties. For instance, it can be used in epoxy resins to improve thermal resistance and flame retardancy.[1]
-
Organic Synthesis: The functional groups of this compound make it a versatile building block for the synthesis of more complex molecules.[1]
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
References
solubility of 3-Fluoro-4-methoxyphenethyl alcohol in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methoxyphenethyl alcohol (CAS No. 404-91-1), also known as 2-(3-fluoro-4-methoxyphenyl)ethanol. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document compiles qualitative information, predicted values, and comparative data from structurally analogous compounds. Furthermore, it outlines general experimental protocols for determining solubility and presents a logical workflow for solubility assessment, providing a framework for researchers in drug development and other scientific fields.
Introduction
This compound is a substituted phenethyl alcohol derivative. Its chemical structure, featuring a fluorine atom and a methoxy group on the phenyl ring, suggests a moderate polarity that influences its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including formulation development, reaction chemistry, and predicting its behavior in biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol | [1] |
| CAS Number | 404-91-1 | [2][3][4] |
| Molecular Formula | C₉H₁₁FO₂ | [3] |
| Molecular Weight | 170.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 147-148 °C at 7 Torr | |
| Predicted logP | 1.3691 | [3] |
Solubility Profile
Aqueous Solubility
This compound is described as "slightly soluble in water" at 25°C. The presence of a hydroxyl group allows for hydrogen bonding with water, while the substituted phenyl ring is hydrophobic, limiting its overall solubility.
Solubility in Organic Solvents
While specific quantitative data is unavailable, it is anticipated that this compound will be soluble in a range of common organic solvents due to its organic molecular structure. This includes, but is not limited to:
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Chloroform
For a related compound, 4-methoxyphenethyl alcohol, it is noted to be soluble in DMSO and Methanol[5].
Comparative Solubility Data of Analogous Compounds
To provide a more quantitative context, the following table summarizes the aqueous solubility of structurally related phenethyl alcohol derivatives. These values can offer an estimation of the solubility range for this compound.
| Compound | Structure | Aqueous Solubility | Temperature (°C) |
| Phenethyl alcohol | C₆H₅CH₂CH₂OH | 2 mL/100 mL | Not Specified |
| 4-Methoxyphenethyl alcohol | CH₃OC₆H₄CH₂CH₂OH | 9407 mg/L (estimated) | 25 |
Experimental Protocols for Solubility Determination
In the absence of specific published methods for this compound, this section outlines a general experimental protocol for determining the solubility of a compound in various solvents. This method is based on standard laboratory practices.
Objective: To determine the solubility of a given compound in a specific solvent at a controlled temperature.
Materials:
-
The compound of interest (solute)
-
A range of solvents (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a known volume of the solvent in a vial. The excess is to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary and should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the sample.
-
-
Calculation:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity, from initial in-silico prediction to experimental determination.
References
- 1. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 2. This compound CAS#: 404-91-1 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Profile of 3-Fluoro-4-methoxyphenethyl Alcohol: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol, with the CAS number 404-91-1. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.05 | d | 1H | Ar-H |
| ~6.95 | dd | 1H | Ar-H |
| ~6.85 | t | 1H | Ar-H |
| 3.87 | s | 3H | -OCH₃ |
| 3.85 | t | 2H | -CH₂-OH |
| 2.85 | t | 2H | Ar-CH₂- |
| 1.5-2.0 (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~152 (d, J ≈ 245 Hz) | C-F |
| ~146 | C-O |
| ~131 | Ar-C |
| ~125 (d, J ≈ 6 Hz) | Ar-C |
| ~116 (d, J ≈ 2 Hz) | Ar-C |
| ~113 (d, J ≈ 19 Hz) | Ar-C |
| 63.8 | -CH₂-OH |
| 56.2 | -OCH₃ |
| 38.5 | Ar-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1510, 1460 | Medium-Strong | C=C stretch (aromatic) |
| 1260, 1030 | Strong | C-O stretch |
| 1200-1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 170 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | High | [M - CH₂OH]⁺ |
| 111 | Moderate | [M - CH₂OH - CO]⁺ or other fragmentation |
Experimental Protocols
The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used.
IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample of the liquid alcohol would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy would be set to 70 eV.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Fluoro-4-methoxyphenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for informational purposes and should not be considered a substitute for a formal Safety Data Sheet (SDS). All personnel handling 3-Fluoro-4-methoxyphenethyl alcohol must consult the supplier's SDS and conduct a thorough, site-specific risk assessment before commencing any work.
Introduction
This compound is a substituted phenethyl alcohol derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel or specialty chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the presumed safety considerations, handling precautions, and emergency procedures for this compound, based on an analysis of its chemical structure and data from analogous compounds.
Hazard Identification and Classification
-
Fluorinated Aromatic Moiety: The presence of a fluorine atom on the benzene ring can influence the compound's metabolic stability and toxicological profile.[1][2][3] Fluorinated compounds can sometimes exhibit unique toxicities compared to their non-fluorinated analogs.[1]
-
Phenethyl Alcohol Backbone: Phenethyl alcohols and their derivatives may cause irritation to the skin, eyes, and respiratory tract.[4][5][6] Some can also have effects on the central nervous system.[5]
-
Methoxy Group: Methoxy-substituted aromatic compounds can have varying toxicological profiles, and it is prudent to handle them with care.
Based on these considerations, this compound should be treated as a potentially hazardous substance. The following GHS-style hazard classifications are postulated:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) - Presumed
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Presumed
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - Presumed
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) - Presumed
Quantitative Data Summary
Comprehensive, experimentally determined quantitative safety data for this compound is not currently available in the public domain. The following table highlights the key parameters that require experimental determination.
| Property | Value | Notes and Inferences from Analogous Compounds |
| Molecular Formula | C₉H₁₁FO₂ | - |
| Molecular Weight | 170.18 g/mol | - |
| Appearance | Not Available | Likely a liquid or low-melting solid at room temperature. |
| Odor | Not Available | May have a characteristic aromatic odor. |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Flash Point | Not Available | Phenethyl alcohol has a flash point of 102 °C. The fluoro and methoxy substituents may alter this value. |
| Autoignition Temperature | Not Available | - |
| Upper/Lower Flammability Limits | Not Available | - |
| Vapor Pressure | Not Available | - |
| Density | Not Available | - |
| Solubility | Not Available | Likely sparingly soluble in water, with good solubility in organic solvents like ethanol, methanol, and DMSO. |
| LD₅₀ (Oral, Rat) | Not Available | Phenethyl alcohol has an LD₅₀ (oral, rat) of 1790 mg/kg. The toxicity of the fluorinated derivative may differ. |
| LD₅₀ (Dermal, Rabbit) | Not Available | Phenethyl alcohol has an LD₅₀ (dermal, rabbit) of 790 mg/kg. |
| LC₅₀ (Inhalation, Rat) | Not Available | - |
Experimental Protocols for Safety Assessment
For novel compounds like this compound, a tiered approach to toxicity and hazard testing is recommended. The following are generalized protocols that can be adapted for its assessment.
Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD Test Guideline 425
Objective: To determine the acute oral toxicity (LD₅₀) of a substance.
Methodology:
-
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.
-
Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100g of body weight.
-
Procedure:
-
A single animal is dosed at a starting dose level just below the best estimate of the LD₅₀.
-
The animal is observed for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This sequential dosing continues until one of the stopping criteria defined in the guideline is met.
-
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Body weight is recorded weekly.
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439
Objective: To determine the skin irritation potential of a substance.
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is thoroughly rinsed and transferred to fresh medium.
-
The tissue is incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by spectrophotometry.
-
Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
Signaling Pathways and Workflow Diagrams
General Chemical Risk Assessment Workflow
Caption: A stepwise workflow for conducting a chemical risk assessment.
Standard Laboratory Handling Protocol for a Novel Chemical
Caption: Standard laboratory workflow for handling a new chemical compound.
Safe Handling and Storage
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[4][8] Gloves must be inspected before use and changed frequently, especially if contaminated.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]
Hygiene Measures
-
Avoid eating, drinking, or smoking in areas where this chemical is handled.[9]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[5]
Emergency Procedures
In Case of a Spill
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area thoroughly.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Considerations
All waste containing this compound should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
While specific safety data for this compound is limited, a proactive and cautious approach based on its chemical structure and the known hazards of similar compounds is essential. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with a thorough, site-specific risk assessment, will help to ensure a safe laboratory environment for all personnel. Further experimental investigation into the toxicological and physicochemical properties of this compound is strongly encouraged to refine these safety recommendations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bio.vu.nl [bio.vu.nl]
- 5. PHENETHYL ALCOHOL [training.itcilo.org]
- 6. directpcw.com [directpcw.com]
- 7. benchchem.com [benchchem.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
A Technical Guide to 3-Fluoro-4-methoxyphenethyl Alcohol for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Applications in Modulating Key Signaling Pathways
Introduction
3-Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial suppliers of this valuable intermediate, detailed experimental protocols for its synthesis and derivatization, and its application in the development of modulators for critical signaling pathways, such as the metabotropic glutamate receptor 3 (mGlu3) and phosphoinositide 3-kinase delta (PI3Kδ) pathways.
Commercial Availability
A variety of chemical suppliers offer this compound (CAS No. 404-91-1), typically for research and development purposes. The purity levels and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. Below is a summary of some commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| ChemScene | 2-(3-Fluoro-4-methoxyphenyl)ethanol | 404-91-1 | ≥98% | 5g, Bulk Inquiry |
| Zibo Hangyu Biotechnology | This compound | 404-91-1 | 99% | Inquiry |
| Vulcanchem | 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol | - | ≥98% | Inquiry |
| Sigma-Aldrich | 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol | 404-91-1 | - | Inquiry |
| Crysdot | 2-(3-Fluoro-4-methoxyphenyl)ethanol | 404-91-1 | min 95% | 100 mg |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is essential for the handling and use of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁FO₂ |
| Molecular Weight | 170.18 g/mol [1] |
| Boiling Point | 147-148 °C at 7 Torr |
| Density | 1.150±0.06 g/cm³ (Predicted) |
| Storage | Store at room temperature[2] |
| SMILES | COC1=C(F)C=C(CCO)C=C1 |
| InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2]
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE).
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, (3-fluoro-4-methoxyphenyl)acetic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Dissolve (3-fluoro-4-methoxyphenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add lithium aluminum hydride (LiAlH₄) (1.1 equivalents) portion-wise to the stirred solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting suspension to remove the aluminum salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Application in the Synthesis of ML337, a Selective mGlu3 Negative Allosteric Modulator
This compound is a precursor to key intermediates in the synthesis of pharmacologically active molecules. One such example is its use in the synthesis of ML337, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The alcohol is first oxidized to the corresponding carboxylic acid, which is then used in subsequent steps.
Workflow for the Synthesis of a Key Intermediate for ML337:
Caption: Synthesis workflow from the alcohol to ML337.
Role in Modulating Signaling Pathways
The derivatives of this compound have shown significant activity in modulating key signaling pathways implicated in various diseases.
mGlu3 Signaling Pathway
Metabotropic glutamate receptor 3 (mGlu3) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmission.[3] Dysregulation of mGlu3 signaling has been implicated in psychiatric and neurological disorders such as schizophrenia.[3] ML337, synthesized using a derivative of this compound, acts as a negative allosteric modulator of mGlu3, offering a tool to probe the function of this receptor and a potential therapeutic avenue.[3]
Caption: Simplified mGlu3 signaling pathway modulation.
PI3Kδ Signaling Pathway in COPD
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and inflammation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and plays a key role in the inflammatory processes associated with chronic obstructive pulmonary disease (COPD). Inhibitors of PI3Kδ are being investigated as potential therapeutics for COPD. Derivatives of this compound have been utilized in the synthesis of potent and selective PI3Kδ inhibitors.
Caption: PI3Kδ signaling pathway in COPD.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules with significant pharmacological activities. Its commercial availability from multiple suppliers facilitates its use in research and drug development. The experimental protocols provided herein offer a starting point for its synthesis and derivatization. The demonstrated utility of its derivatives in modulating the mGlu3 and PI3Kδ signaling pathways highlights its importance in the ongoing search for novel therapeutics for neurological disorders and inflammatory diseases like COPD. As research in these areas continues, the demand for and applications of this compound are expected to grow.
References
- 1. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Fluoro-4-methoxyphenethyl alcohol from 3-Fluoro-4-methoxyphenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol from 3-fluoro-4-methoxyphenylacetic acid. The primary method detailed is the reduction of the carboxylic acid using lithium aluminum hydride (LAH), a robust and widely used reducing agent for this type of transformation.[1][2] Alternative methods, such as the use of borane (BH3) reagents, are also discussed, offering options with different selectivity and handling requirements.[3][4][5][6][7] This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.
Reaction Overview and Chemical Data
The conversion of 3-fluoro-4-methoxyphenylacetic acid to this compound is a standard reduction of a carboxylic acid to a primary alcohol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The fluorine and methoxy substituents on the aromatic ring confer specific properties to the molecule, which can be crucial for its biological activity and are generally stable under the described reduction conditions.[8]
A summary of the key quantitative data for the starting material and the final product is presented in the table below.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
| 3-Fluoro-4-methoxyphenylacetic acid | ![]() | 452-14-2[9][10][11] | C₉H₉FO₃[9][10] | 184.16[9] | Powder | Not specified | Not specified |
| This compound | ![]() | 404-91-1 | C₉H₁₁FO₂ | 170.18[8] | Colorless oil[1] | 147–148 at 7 Torr[8] | Not specified |
Experimental Protocols
Primary Method: Lithium Aluminum Hydride (LAH) Reduction
This protocol is adapted from a documented synthesis of this compound.[1] LAH is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[2][7][12][13]
Diagram of the Experimental Workflow:
Caption: Workflow for the LAH reduction of 3-fluoro-4-methoxyphenylacetic acid.
Materials:
-
3-Fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol)
-
Lithium aluminum hydride (LAH) (90.8 mg, 2.39 mmol)
-
Anhydrous tetrahydrofuran (THF) (4 mL)
-
Ethyl acetate
-
Water/Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Aluminum foil
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol) in anhydrous THF (4 mL).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Carefully and portionwise, add lithium aluminum hydride (90.8 mg, 2.39 mmol) to the cooled solution. Note: LAH reacts violently with water; ensure all glassware is dry and the solvent is anhydrous.[12] The addition is exothermic.
-
Wrap the flask with aluminum foil to protect the reaction from light.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]
-
After 1 hour, carefully quench the reaction by the slow addition of 2 mL of an ice/water mixture. Caution: This will generate hydrogen gas.
-
Concentrate the resulting mixture under reduced pressure to remove the bulk of the THF.
-
Extract the aqueous residue with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude product. This procedure afforded 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[1]
Alternative Method: Borane Reduction
Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are more selective reducing agents for carboxylic acids compared to esters.[3][7] This can be advantageous when other reducible functional groups are present in the molecule.
Diagram of the Logical Relationship for Reagent Selection:
Caption: Decision logic for selecting a reducing agent.
General Protocol for Borane Reduction:
The following is a general procedure for the reduction of a carboxylic acid using a borane reagent.[6]
Materials:
-
Carboxylic acid (1 equivalent)
-
BH₃·THF or BH₃·SMe₂ (1 equivalent)
-
Anhydrous THF (10 volumes)
-
Methanol or Ethanol (for quenching)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Water
-
Brine solution
-
Sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in anhydrous THF (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the borane reagent (1 equivalent) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be required.[6]
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol or ethanol. Note: Effervescence will be observed due to hydrogen gas evolution.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water (10 volumes) and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.[6]
Safety and Handling
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[12] It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Borane Reagents: Borane-THF and Borane-SMe₂ are also moisture-sensitive and should be handled under an inert atmosphere. Borane-SMe₂ has a strong, unpleasant odor and should be used in a well-ventilated fume hood.[7]
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable solvents. Handle them in a well-ventilated area away from ignition sources. Anhydrous THF may contain peroxides and should be handled with care.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 9. scbt.com [scbt.com]
- 10. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 11. 3-Fluoro-4-methoxyphenylacetic acid = 99 HPLC 452-14-2 [sigmaaldrich.com]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Initial Biological Screening of 3-Fluoro-4-methoxyphenethyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenethyl alcohol, a fluorinated aromatic compound, presents a scaffold of interest for drug discovery and development. Its structural features, including the presence of a fluorine atom and a methoxy group on the phenyl ring, can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the initial biological screening of this compound, summarizing known biological activities, and presenting detailed protocols for a recommended preliminary screening cascade.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
| Molecular Formula | C₉H₁₁FO₂ |
| Molecular Weight | 170.18 g/mol |
| SMILES | COC1=C(C=C(C=C1)CCO)F |
| InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N |
Summary of Known and Predicted Biological Activities
Preliminary investigations and computational studies have suggested several potential biological activities for this compound. The following tables summarize the available quantitative data.
Table 3.1: Antimicrobial Activity
| Organism | Assay Type | Result (MIC) | Reference |
| Staphylococcus aureus | Broth Microdilution | 64 µg/mL | [1] |
| Escherichia coli | Broth Microdilution | 128 µg/mL | [1] |
MIC: Minimum Inhibitory Concentration
Table 3.2: Predicted Receptor Interactions (Computational Data)
| Target Receptor | Predicted Activity | Significance |
| GABA-A Receptor | High Affinity | Potential anxiolytic, sedative, or anticonvulsant properties.[1] |
| β-Adrenergic Receptor | Precursor to Agonists | The scaffold is suitable for the synthesis of β-adrenergic receptor agonists.[1] |
Recommended Initial Screening Cascade
A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key recommended experiments in the initial screening cascade.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of the test compound against microbial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli, etc.)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Inoculation: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the test compound dilutions to the corresponding wells. Finally, add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria without the test compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value can be determined from a dose-response curve.
Visualizing Mechanisms and Pathways
Proposed Antimicrobial Mechanism of Action
Based on preliminary data for phenethyl alcohol derivatives, a likely mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.
GABA-A Receptor Signaling Pathway
The predicted interaction with the GABA-A receptor suggests a potential modulation of inhibitory neurotransmission.
Conclusion
This compound is a compound with demonstrated antimicrobial activity and predicted interactions with key central nervous system receptors. The initial biological screening data warrants further investigation. The experimental protocols and screening cascade outlined in this guide provide a robust framework for a more in-depth evaluation of its therapeutic potential. Subsequent studies should focus on elucidating the precise mechanisms of action and exploring structure-activity relationships through the synthesis and testing of related analogs.
References
potential research applications of fluorinated phenethyl alcohols
An In-depth Technical Guide to the Research Applications of Fluorinated Phenethyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenethyl alcohols and their derivatives represent a pivotal class of compounds in modern chemical research, particularly in drug discovery and materials science. The strategic incorporation of fluorine into the phenethyl alcohol scaffold dramatically alters its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.[1][2] These modifications make fluorinated analogs powerful tools for developing novel therapeutics, particularly in neuroscience, and for creating advanced materials.[3] This guide provides a comprehensive overview of the synthesis, properties, and significant research applications of these valuable compounds, supported by quantitative data, detailed experimental protocols, and key process visualizations.
Physicochemical Impact of Fluorination
The substitution of hydrogen or a hydroxyl group with fluorine—a common bioisosteric replacement—profoundly impacts a molecule's properties.[4][5] Fluorination generally increases lipophilicity when replacing a hydroxyl group, a critical factor for traversing biological membranes like the blood-brain barrier.[6][7] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing drug-receptor interactions and bioavailability.[2]
// Edges PEA -> Bioisostere [label="Modification", color="#202124"]; Bioisostere -> Prop1 [color="#202124"]; Bioisostere -> Prop2 [color="#202124"]; Bioisostere -> Prop3 [color="#202124"]; Bioisostere -> Prop4 [color="#202124"]; } .dot Caption: Bioisosteric replacement of functional groups on phenethyl alcohol with fluorine.
Data Summary: Physicochemical Properties
The following table summarizes key physicochemical data for phenethyl alcohol and a representative fluorinated analog, 2-(4-fluorophenyl)ethanol.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | logP |
| Phenethyl Alcohol | C₈H₁₀O | 122.17 | 219-221 | 1.017 | 1.36[8] |
| 2-(4-Fluorophenyl)ethanol | C₈H₉FO | 140.16 | 90-91 (@ 10 Torr)[9] | 1.1206 (@ 20°C)[9] | ~1.6-1.8 (Predicted) |
Core Research Applications
Neuroscience and Pharmacology: Monoamine Oxidase (MAO) Inhibition
A primary area of research for fluorinated phenethyl alcohols and their amine analogs is in the development of inhibitors for monoamine oxidase (MAO), particularly MAO-B.[3] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a critical therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease.[10] Fluorination of phenethylamine and related structures has been shown to produce potent and selective MAO-B inhibitors.[11] For example, β-fluorinated phenethylamines are preferred substrates for MAO-B.[11] Computational studies have shown that fluorinated compounds can exhibit stronger binding affinities to the MAO-B active site compared to non-fluorinated counterparts like Rasagiline.[3]
Data Summary: MAO Inhibition
This table presents inhibitory concentration data for various compounds against MAO-A and MAO-B. Lower IC₅₀ values indicate greater potency.
| Compound | Target | IC₅₀ (µM) | Selectivity |
| Rasagiline | MAO-B | 28.5 (Ki)[3] | MAO-B Selective |
| Fluorinated Sulfonamide Derivative | MAO-B | 0.8379 (Ki)[3] | MAO-B Selective |
| (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) | MAO-B | 0.0053[10] | MAO-B Selective |
| Safinamide (Reference) | MAO-B | 0.0212[10] | MAO-B Selective |
Drug Discovery and Medicinal Chemistry
Fluorinated alcohols are valuable building blocks and solvents in pharmaceutical synthesis.[12] Their unique properties, such as strong hydrogen-bonding donor ability and low nucleophilicity, allow them to promote organic reactions, often without the need for a catalyst.[13][14] In drug design, fluorine substitution is used to:
-
Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
-
Modulate Bioavailability: By fine-tuning lipophilicity, fluorine can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Improve Target Binding: The polar nature of the C-F bond can lead to favorable electrostatic interactions with amino acid residues in a target protein's active site, increasing binding affinity and potency.[1]
Materials Science
The unique properties imparted by fluorination are also leveraged in materials science. Fluorinated phenethyl alcohols can be used as precursors or monomers for the synthesis of specialty polymers and high-performance coatings. These materials often exhibit desirable characteristics such as high thermal stability, chemical inertness, and low surface energy, making them suitable for applications in advanced electronics and protective coatings.
Experimental Protocols
Synthesis: Nucleophilic Deoxyfluorination of a Phenethyl Alcohol
This protocol describes a general method for converting a secondary phenethyl alcohol to its fluorinated analog using a modern deoxyfluorinating reagent like PyFluor.
Objective: To synthesize 2-fluoro-1-phenylethane from 1-phenylethanol.
Materials:
-
1-Phenylethanol
-
PyFluor (2-pyridinesulfonyl fluoride)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylethanol (1.0 equiv).
-
Dissolve the alcohol in anhydrous acetonitrile.
-
Add DBU (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve PyFluor (1.2 equiv) in anhydrous acetonitrile.
-
Slowly add the PyFluor solution to the alcohol/DBU mixture dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the 2-fluoro-1-phenylethane.
Assay: In Vitro MAO-B Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a test compound against human MAO-B.
Objective: To measure the IC₅₀ of a fluorinated phenethyl alcohol derivative against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound (fluorinated phenethyl alcohol derivative) dissolved in DMSO
-
Reference inhibitor (e.g., Safinamide)
-
96-well microplate (black, clear bottom)
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitor in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the 96-well plate, add 50 µL of the buffer containing the MAO-B enzyme.
-
Add 25 µL of the diluted test compound or reference inhibitor to the respective wells. Include control wells with buffer/DMSO only (for 100% activity) and wells with a high concentration of reference inhibitor (for 0% activity).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in phosphate buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Analysis: Determination of Total Organic Fluorine
This protocol provides a high-level overview of determining the total organic fluorine content in a sample using Combustion Ion Chromatography (CIC).[15]
Objective: To quantify the total organic fluorine in a synthesized compound or product.
Materials:
-
Sample containing the fluorinated compound
-
Combustion furnace system
-
Ion chromatograph with a conductivity detector
-
Absorption solution (e.g., deionized water with a buffer)
-
Oxygen and Argon gas supplies
Procedure:
-
Accurately weigh a small amount of the sample and place it in a combustion boat.
-
Introduce the sample into the combustion furnace, which is heated to a high temperature (e.g., 900-1100°C) in an oxygen-rich atmosphere.
-
The organic compound combusts, and the covalently bound fluorine is converted into hydrogen fluoride (HF) gas.
-
An inert gas (Argon) carries the resulting gases from the furnace into an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻).
-
Inject a known volume of this absorption solution into the ion chromatograph.
-
The fluoride ions are separated from other anions on an analytical column and detected by the conductivity detector.
-
Quantify the fluoride concentration by comparing the peak area to a calibration curve prepared from known fluoride standards.
-
Calculate the total organic fluorine content in the original sample based on the initial sample weight and the measured fluoride concentration.
Conclusion
Fluorinated phenethyl alcohols are more than just simple analogs; they are sophisticated chemical tools that offer researchers and drug developers a means to rationally design molecules with enhanced properties. Their application in neuroscience, particularly in the development of MAO inhibitors, highlights their therapeutic potential.[3][11] The continued exploration of fluorination strategies and the unique reactivity of fluorinated alcohols will undoubtedly lead to the discovery of new drugs and advanced materials.[13][16] The protocols and data presented in this guide serve as a foundational resource for scientists aiming to harness the remarkable potential of these versatile compounds.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. bizngo.org [bizngo.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methoxyphenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol, a valuable intermediate in the development of various pharmaceutical compounds.[1] The fluorine and methoxy substituents on the phenyl ring make it a key building block for creating analogs of bioactive molecules to enhance their pharmacological properties.[1]
Chemical Profile
| Identifier | Value |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol[1] |
| Synonyms | This compound, 3-fluoro-4-methoxybenzeneethanol[1] |
| CAS Number | 404-91-1 |
| Molecular Formula | C₉H₁₁FO₂[1][2] |
| Molecular Weight | 170.18 g/mol [1][2] |
| Appearance | Colorless oil[3] |
| Boiling Point | 147-148°C at 7 Torr[1] |
Synthesis Protocol: Reduction of 3-Fluoro-4-methoxyphenylacetic Acid
The primary and most direct route for the synthesis of this compound is the reduction of 3-Fluoro-4-methoxyphenylacetic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[1][3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 | 184.16[4][5] | 400 mg | 2.17 mmol |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 | 90.8 mg | 2.39 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 4 mL | - |
| Ethyl acetate | 141-78-6 | - | 20 mL | - |
| Water/Ice | 7732-18-5 | - | 2 mL | - |
Experimental Procedure
-
Reaction Setup : In a round-bottom flask, dissolve 400 mg (2.17 mmol) of 3-Fluoro-4-methoxyphenylacetic acid in 4 mL of anhydrous tetrahydrofuran (THF).[3]
-
Cooling : Cool the reaction mixture to 0°C using an ice bath.[3]
-
Addition of Reducing Agent : Carefully add 90.8 mg (2.39 mmol) of lithium aluminum hydride to the cooled solution in portions.[3]
-
Reaction : Wrap the flask with aluminum foil to protect it from light and stir the resulting mixture at room temperature for 1 hour.[3]
-
Quenching : After 1 hour, carefully quench the reaction by the slow addition of 2 mL of an ice/water mixture.
-
Workup :
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with two 10 mL portions of ethyl acetate.[3]
-
Combine the organic layers.
-
-
Isolation : Evaporate the solvent from the combined organic layers under reduced pressure to yield the final product.[3]
Results
This protocol affords 290 mg of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil, which corresponds to a yield of 78%.[3]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Fluoro-4-methoxyphenylacetic acid = 99 HPLC 452-14-2 [sigmaaldrich.com]
- 5. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
Application Notes and Protocols for the LiAlH₄ Reduction of 3-Fluoro-4-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethanol via the reduction of 3-fluoro-4-methoxyphenylacetic acid using lithium aluminum hydride (LiAlH₄). This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals.
Introduction
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting a wide range of functional groups.[1][2][3] For carboxylic acids, LiAlH₄ facilitates their reduction to the corresponding primary alcohols.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the carboxylic acid. An intermediate aldehyde is formed, which is subsequently reduced to the primary alcohol. Due to the high reactivity of the aldehyde intermediate, it is typically not isolated.[2]
This protocol outlines the necessary steps, safety precautions, and reaction parameters for the successful reduction of 3-fluoro-4-methoxyphenylacetic acid to 2-(3-fluoro-4-methoxyphenyl)ethanol.
Materials and Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided below.
| Compound Name | 3-Fluoro-4-methoxyphenylacetic acid | 2-(3-Fluoro-4-methoxyphenyl)ethanol |
| Molecular Formula | C₉H₉FO₃ | C₉H₁₁FO₂ |
| Molecular Weight ( g/mol ) | 184.16 | 170.18 |
| CAS Number | 452-14-2 | 404-91-1 |
| Appearance | White to off-white powder | Colorless to pale yellow liquid |
| Melting Point (°C) | 122-126 | Not available |
| Boiling Point (°C) | Not available | Not available |
| Solubility | Soluble in THF, diethyl ether | Soluble in common organic solvents |
Experimental Protocol
This procedure is adapted from established methods for the LiAlH₄ reduction of carboxylic acids.[1][4][5]
1. Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether. The solvent should be dry and free of peroxides.
-
The reaction should be conducted under an inert atmosphere of nitrogen or argon.
-
Cool the suspension to 0 °C using an ice-water bath.
2. Addition of the Carboxylic Acid:
-
Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 molar equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at 0 °C via a dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. The reaction is typically complete within 2-4 hours at room temperature, or it can be gently refluxed to ensure completion.
3. Reaction Quenching (Work-up):
-
Caution: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas. This step must be performed with extreme care in a well-ventilated fume hood.
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄.
-
Following the ethyl acetate addition, slowly add water dropwise.
-
Then, add a 15% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Finally, add water again. A common and effective quenching procedure is the Fieser method, which for 'x' grams of LiAlH₄ used, involves the sequential and slow addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.
-
Add anhydrous magnesium sulfate (MgSO₄) to the mixture to aid in the removal of water and filter the solids through a pad of Celite®.
-
Wash the filter cake with several portions of THF or diethyl ether.
4. Isolation and Purification:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-(3-fluoro-4-methoxyphenyl)ethanol, can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Reaction Stoichiometry and Yield
The following table provides an example of the stoichiometry for this reaction. The theoretical yield should be calculated based on the starting amount of 3-fluoro-4-methoxyphenylacetic acid.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Fluoro-4-methoxyphenylacetic acid | 184.16 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.5 - 2.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| 2-(3-Fluoro-4-methoxyphenyl)ethanol | 170.18 | (moles of starting material) x 170.18 g |
Note: Actual yields will vary depending on the reaction scale, purity of reagents, and experimental technique. Yields for LiAlH₄ reductions of carboxylic acids are typically in the range of 70-90%.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[1] It should be handled with extreme care in a dry, inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
All glassware must be thoroughly dried before use.
-
The reaction and work-up should be performed in a well-ventilated fume hood.
-
Dispose of LiAlH₄ residues and aluminum salts appropriately according to institutional safety guidelines.
Diagrams
Caption: Experimental workflow for the LiAlH₄ reduction.
Caption: Simplified reaction pathway.
References
Application Notes and Protocols: NaBH₄ Reduction of 3-fluoro-4-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity and present handling challenges. Sodium borohydride (NaBH₄) is a milder, safer, and more cost-effective reagent, but it is generally unreactive towards carboxylic acids on its own.[1][2][3] This is due to the formation of a resonance-stabilized carboxylate anion, which is a poor electrophile.[1] However, the reactivity of NaBH₄ can be significantly enhanced through the use of activating agents or by converting the carboxylic acid to a more reactive intermediate, such as an ester.[3][4]
These application notes provide detailed protocols for the reduction of 3-fluoro-4-methoxyphenylacetic acid to 2-(3-fluoro-4-methoxyphenyl)ethanol using two effective methods: a direct reduction using an activating agent (Iodine) and an indirect reduction via a methyl ester intermediate.
Reaction Scheme
Data Summary of Reduction Conditions
The following tables summarize typical conditions for the two primary methods of reducing carboxylic acids with sodium borohydride.
Table 1: Direct Reduction of Carboxylic Acids with NaBH₄ and an Activator
| Activator | Co-solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Iodine (I₂) | THF | Room Temp. | 2-3 hours | Good to Excellent | [4] |
| Trifluoroacetic Acid (CF₃COOH) | THF | Room Temp. | Not Specified | 65-95% (aliphatic) | [4] |
| Zinc Chloride (ZnCl₂) | THF | Reflux | Not Specified | Good | [4] |
| Zirconium Tetrachloride (ZrCl₄) | THF | Room Temp. | Not Specified | Excellent | [4] |
| Cyanuric Chloride (TCT) / NMM | Dichloromethane | Room Temp. | Not Specified | Excellent | [5] |
Table 2: Two-Step Reduction via Methyl Ester Intermediate
| Step | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| 1. Esterification | SOCl₂ or H₂SO₄ (cat.) | Methanol | Reflux | 2-4 hours | High | [6][7] |
| 2. Reduction | NaBH₄ | THF/Methanol | Reflux | 2-5 hours | 70-92% | [6][7] |
Experimental Protocols
Method 1: Direct Reduction using NaBH₄-Iodine
This protocol describes the direct reduction of 3-fluoro-4-methoxyphenylacetic acid to 2-(3-fluoro-4-methoxyphenyl)ethanol using sodium borohydride activated by iodine. This system is effective for reducing carboxylic acids under mild conditions.[4]
Materials:
-
3-fluoro-4-methoxyphenylacetic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous THF.
-
Addition of NaBH₄: To the stirred solution, add sodium borohydride (2.0-3.0 eq) portion-wise. Stir the suspension for 10-15 minutes at room temperature.
-
Activation with Iodine: Prepare a solution of iodine (1.0-1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture. An exothermic reaction with gas evolution may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add methanol to quench the excess NaBH₄.
-
Work-up:
-
Acidify the mixture to pH ~2 by the dropwise addition of 1 M HCl.
-
Add saturated sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary, to obtain pure 2-(3-fluoro-4-methoxyphenyl)ethanol.
Method 2: Two-Step Reduction via Methyl Ester Intermediate
This method involves the conversion of the carboxylic acid to its methyl ester, followed by reduction with NaBH₄ in a mixed solvent system. This procedure is highly efficient and chemoselective.[6][7]
Part A: Esterification to Methyl 3-fluoro-4-methoxyphenylacetate
Materials:
-
3-fluoro-4-methoxyphenylacetic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl ester, which can often be used in the next step without further purification.
Part B: Reduction of Methyl 3-fluoro-4-methoxyphenylacetate
Materials:
-
Methyl 3-fluoro-4-methoxyphenylacetate (from Part A)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve the crude methyl ester (1.0 eq) in THF in a round-bottom flask. Add sodium borohydride (1.5-2.0 eq).
-
Methanol Addition: Heat the suspension to reflux. Slowly add methanol dropwise to the refluxing mixture.
-
Reaction: Continue refluxing for 2-5 hours, monitoring the reaction by TLC.
-
Quenching and Work-up:
-
Cool the reaction to room temperature and then place in an ice bath.
-
Carefully quench the reaction by the slow addition of 2 M HCl until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol by column chromatography on silica gel to obtain pure 2-(3-fluoro-4-methoxyphenyl)ethanol.
Visualized Workflows
Caption: Workflow for Direct Reduction using NaBH₄-I₂.
Caption: Workflow for Two-Step Esterification-Reduction.
References
Application Notes and Protocols: A Friedel-Crafts Acylation Route to 3-Fluoro-4-methoxyphenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy employs a two-step process commencing with the Friedel-Crafts acylation of 2-fluoroanisole, followed by the reduction of the resulting ketone. This acylation-reduction pathway is generally preferred over a direct Friedel-Crafts alkylation to avoid potential carbocation rearrangements and polyalkylation, thereby ensuring higher yields and purity of the target molecule.[1][2] This protocol outlines the necessary reagents, conditions, and purification methods, and includes a summary of expected quantitative data and visual diagrams of the reaction workflow and mechanism.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds and functional materials. The presence of the fluoro and methoxy groups on the aromatic ring allows for the fine-tuning of electronic and lipophilic properties, which is often crucial in drug design. The phenethyl alcohol moiety provides a versatile handle for further chemical modifications.
The Friedel-Crafts reaction, a cornerstone of organic synthesis, offers a powerful method for the C-C bond formation on aromatic rings.[3] While direct Friedel-Crafts alkylation to introduce the 2-hydroxyethyl group is challenging due to the inherent limitations of the reaction, an acylation-first approach provides a robust and reliable alternative.[1][2] This method involves the introduction of an acetyl group onto the 2-fluoroanisole ring via Friedel-Crafts acylation, followed by the selective reduction of the ketone to the desired alcohol.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Friedel-Crafts Acylation
2-Fluoroanisole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-fluoro-4-methoxyacetophenone.
Step 2: Reduction
The intermediate ketone, 3-fluoro-4-methoxyacetophenone, is then reduced using a suitable reducing agent (e.g., sodium borohydride) to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-methoxyacetophenone via Friedel-Crafts Acylation
Materials:
-
2-Fluoroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 2-fluoroanisole (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition of 2-fluoroanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-4-methoxyacetophenone.
-
The crude product can be purified by vacuum distillation or recrystallization.
Step 2: Synthesis of this compound via Reduction
Materials:
-
3-Fluoro-4-methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-fluoro-4-methoxyacetophenone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Data Presentation
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Reduction |
| Starting Material | 2-Fluoroanisole | 3-Fluoro-4-methoxyacetophenone |
| Reagents | Acetyl chloride, AlCl₃ | Sodium borohydride |
| Solvent | Dichloromethane | Methanol |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2-3 hours | 1-2 hours |
| Typical Yield | 75-85% | 90-98% |
| Purity (Post-purification) | >98% | >98% |
| Analytical Techniques | TLC, GC-MS, ¹H NMR, ¹³C NMR | TLC, GC-MS, ¹H NMR, ¹³C NMR, IR |
Visualizations
References
Application Note and Protocol: Purification of 3-Fluoro-4-methoxyphenethyl alcohol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-4-methoxyphenethyl alcohol is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2]
Principle of Separation
Column chromatography is a widely used technique for the purification of chemical compounds.[3] The separation is based on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In this application, we will use normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture.
This compound (C₉H₁₁FO₂) possesses a polar hydroxyl (-OH) group and a moderately polar aromatic ring with fluoro and methoxy substituents.[4] Potential impurities from its synthesis, such as the corresponding aldehyde (3-Fluoro-4-methoxyphenylacetaldehyde) or non-polar starting materials, will have different polarities. The alcohol, being more polar due to the hydroxyl group capable of hydrogen bonding, will interact more strongly with the polar silica gel stationary phase. The less polar impurities will have weaker interactions and will therefore elute from the column faster. By gradually increasing the polarity of the mobile phase (gradient elution), the compounds can be eluted sequentially, allowing for the isolation of pure this compound.
Data Presentation
The following table summarizes the optimized parameters for the column chromatography purification of this compound.
| Parameter | Specification |
| Stationary Phase | |
| Material | Silica Gel, 60 Å, 230-400 mesh |
| Mass of Silica Gel | 50 g (for 1 g of crude product) |
| Column | |
| Diameter | 4 cm |
| Length | 40 cm |
| Mobile Phase (Eluent) | |
| System | n-Hexane / Ethyl Acetate |
| Gradient Elution | Step 1: 90:10 (v/v) |
| Step 2: 80:20 (v/v) | |
| Step 3: 70:30 (v/v) | |
| Sample Loading | |
| Crude Sample Mass | 1.0 g |
| Loading Method | Dry Loading |
| Elution | |
| Flow Rate | ~5 mL/min (Flash Chromatography) |
| Fraction Size | 20 mL |
| Detection | |
| Method | Thin-Layer Chromatography (TLC) |
| TLC Mobile Phase | 70:30 (v/v) n-Hexane / Ethyl Acetate |
| Visualization | UV light (254 nm) and Potassium Permanganate stain |
Experimental Protocols
1. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Add a small plug of cotton or glass wool to the bottom of the column to prevent the silica gel from washing out.[5]
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[5]
-
Prepare a slurry of 50 g of silica gel in 150 mL of the initial mobile phase (90:10 n-Hexane/Ethyl Acetate).
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[5]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface from being disturbed during sample and solvent addition.[5]
-
Wash the column with two column volumes of the initial mobile phase.
2. Sample Preparation and Loading (Dry Loading)
-
Dissolve 1.0 g of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add approximately 2 g of silica gel to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.[6]
-
Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.
-
Gently tap the column to settle the sample layer.
3. Elution and Fraction Collection
-
Carefully add the initial mobile phase (90:10 n-Hexane/Ethyl Acetate) to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a flow rate of approximately 5 mL/min.
-
Begin collecting fractions of 20 mL in numbered test tubes.
-
After collecting a set number of fractions (e.g., 20), the mobile phase polarity is increased in a stepwise manner as outlined in the data table.
-
Continuously monitor the elution process by analyzing the collected fractions using Thin-Layer Chromatography (TLC).
4. Analysis of Fractions
-
Spot small aliquots of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing the analysis mobile phase (70:30 n-Hexane/Ethyl Acetate).
-
Visualize the spots under UV light (254 nm). The aromatic rings of the compound and impurities will be visible.
-
Further visualize the plate using a potassium permanganate stain to detect the alcohol group (which will appear as a yellow spot on a purple background).
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Principle of separation based on polarity.
References
- 1. This compound | 404-91-1 | Benchchem [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Purification [chem.rochester.edu]
Application Notes and Protocols for the Synthesis and Evaluation of β-Adrenergic Receptor Agonists Derived from a 3-Fluoro-4-methoxyphenyl Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-adrenergic receptors (β-ARs) are a class of G-protein coupled receptors that are crucial in regulating physiological processes, particularly in the cardiovascular and respiratory systems. Agonists of these receptors are widely used in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The 2-phenethylamine scaffold is a key feature of many endogenous catecholamines and synthetic β-AR agonists.[3] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] This document provides detailed protocols for the synthesis of a novel β-adrenergic receptor agonist, (R,S)-1-(3-fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol, utilizing a synthetic route starting from a precursor related to 3-fluoro-4-methoxyphenethyl alcohol. Additionally, it outlines protocols for the biological evaluation of the synthesized compound's affinity and functional activity at β-adrenergic receptors.
Synthetic Protocols
A plausible synthetic route for the target compound involves a three-step process starting from 2-fluoroanisole, a readily available starting material. This approach is analogous to established methods for the synthesis of other phenylethanolamine-based β-agonists.[5][6]
Scheme 1: Synthesis of (R,S)-1-(3-fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol
Caption: Synthetic workflow for the target β-agonist.
Protocol 1: Synthesis of 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
-
To a stirred solution of 2-fluoroanisole (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-chloroketone.
Protocol 2: Synthesis of 2-((1,1-Dimethylethyl)amino)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
-
Dissolve 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) in tetrahydrofuran (THF).
-
Add tert-butylamine (3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the tert-butylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-aminoketone.
Protocol 3: Synthesis of (R,S)-1-(3-Fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol
-
Dissolve the α-aminoketone (1.0 eq) from the previous step in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following tables present hypothetical data for the synthesized compound.
Table 1: Synthetic Yields
| Step | Product | Starting Material | Yield (%) |
| 1 | 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one | 2-Fluoroanisole | 75 |
| 2 | 2-((1,1-Dimethylethyl)amino)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one | α-Chloroketone | 60 |
| 3 | (R,S)-1-(3-Fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol | α-Aminoketone | 85 |
Table 2: Biological Activity at Human β-Adrenergic Receptors
| Compound | β₁-AR Binding Affinity (Ki, nM) | β₂-AR Binding Affinity (Ki, nM) | β₂-AR Functional Potency (EC₅₀, nM) | β₂-AR Efficacy (% of Isoproterenol) |
| Isoproterenol (Standard) | 15 | 10 | 5 | 100 |
| (R,S)-1-(3-Fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol | 50 | 8 | 12 | 95 |
Experimental Protocols for Biological Evaluation
Protocol 4: Radioligand Competition Binding Assay
This assay determines the binding affinity of the test compound for β₁- and β₂-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.[7][8]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human β₁- or β₂-adrenergic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Radioligand: [¹²⁵I]Cyanopindolol (for both β₁ and β₂ receptors).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]cyanopindolol (approximately at its Kd value), and varying concentrations of the test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 5: cAMP Functional Assay
This assay measures the ability of the test compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β-AR activation.[9][10]
-
Cell Culture: Use a cell line expressing the human β₂-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[9]
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the assay medium containing serial dilutions of the test compound or a standard agonist (isoproterenol).
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration for each concentration of the test compound.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[9]
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthesis [ch.ic.ac.uk]
- 7. TCI反応実例:Appel反応によるアルキルアルコールのブロモ化 | 東京化成工業株式会社 [tcichemicals.com]
- 8. Salbutamol | PPT [slideshare.net]
- 9. Synthesis of the Related Substances of Salbutamol Sulfate [cjph.com.cn]
- 10. Phenylethanolamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Salbutamol Analogs from 3-Fluoro-4-methoxyphenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol is a potent and selective β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of salbutamol analogs is a key area of research in medicinal chemistry, aiming to develop new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of a novel salbutamol analog, (R,S)-1-(3-fluoro-4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-ol, starting from 3-Fluoro-4-methoxyphenethyl alcohol. The synthesized analog is of interest for its potential as a bronchodilator.
Synthetic Scheme
The overall synthetic strategy involves a four-step sequence starting from this compound:
-
Oxidation: The primary alcohol of the starting material is oxidized to a carboxylic acid.
-
Friedel-Crafts Acylation: Intramolecular acylation to form a cyclic ketone intermediate.
-
α-Bromination: Introduction of a bromine atom at the alpha position to the ketone.
-
Epoxidation and Amination: Formation of an epoxide followed by nucleophilic opening with tert-butylamine.
-
Demethylation: Removal of the methyl protecting group to yield the final phenol product.
Data Presentation
| Step | Reaction | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1 | Oxidation | 2-(3-Fluoro-4-methoxyphenyl)acetic acid | 10.0 | 10.2 | 90 | 98 (HPLC) |
| 2 | Intramolecular Friedel-Crafts Acylation | 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | 10.0 | 8.5 | 85 | 97 (HPLC) |
| 3 | α-Bromination | 2-Bromo-6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | 8.0 | 9.8 | 88 | 95 (HPLC) |
| 4 | Epoxidation and Amination | 1-(3-Fluoro-4-methoxyphenyl)-2-(tert-butylamino)ethan-1-ol | 9.0 | 7.5 | 70 | 96 (HPLC) |
| 5 | Demethylation | (R,S)-1-(3-Fluoro-4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-ol | 7.0 | 5.8 | 85 | 99 (HPLC) |
Experimental Protocols
Step 1: Oxidation of this compound to 2-(3-Fluoro-4-methoxyphenyl)acetic acid
Materials:
-
This compound (10.0 g, 58.8 mmol)
-
Potassium permanganate (KMnO4) (27.9 g, 176.4 mmol)
-
Sodium hydroxide (NaOH) (2.35 g, 58.8 mmol)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO3)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound in 200 mL of water containing sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add potassium permanganate in portions over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with water.
-
Acidify the filtrate to pH 2 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford 2-(3-Fluoro-4-methoxyphenyl)acetic acid as a white solid.
Step 2: Intramolecular Friedel-Crafts Acylation
Materials:
-
2-(3-Fluoro-4-methoxyphenyl)acetic acid (10.0 g, 54.3 mmol)
-
Thionyl chloride (SOCl2) (4.7 mL, 65.2 mmol)
-
Aluminum chloride (AlCl3) (8.7 g, 65.2 mmol)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend 2-(3-Fluoro-4-methoxyphenyl)acetic acid in 100 mL of dry DCM.
-
Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in 100 mL of dry DCM and cool to 0 °C.
-
Add aluminum chloride portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture slowly onto crushed ice and stir for 30 minutes.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one.
Step 3: α-Bromination of 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Materials:
-
6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (8.0 g, 44.4 mmol)
-
N-Bromosuccinimide (NBS) (8.7 g, 48.8 mmol)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl4)
Procedure:
-
Dissolve 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one in 150 mL of CCl4.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure to give the crude 2-Bromo-6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, which can be used in the next step without further purification.
Step 4: Epoxidation and Amination
Materials:
-
2-Bromo-6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (9.0 g, 34.7 mmol)
-
Sodium borohydride (NaBH4) (1.3 g, 34.7 mmol)
-
Methanol
-
tert-Butylamine
-
Ethanol
Procedure:
-
Dissolve the crude bromo-ketone in 100 mL of methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise and stir for 1 hour at 0 °C.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude bromohydrin.
-
Dissolve the crude bromohydrin in 100 mL of ethanol and add an excess of tert-butylamine (10 equivalents).
-
Heat the mixture in a sealed tube at 80 °C for 24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, DCM:methanol = 95:5) to obtain 1-(3-Fluoro-4-methoxyphenyl)-2-(tert-butylamino)ethan-1-ol.
Step 5: Demethylation
Materials:
-
1-(3-Fluoro-4-methoxyphenyl)-2-(tert-butylamino)ethan-1-ol (7.0 g, 26.0 mmol)
-
Boron tribromide (BBr3) (1.0 M solution in DCM, 78 mL, 78.0 mmol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Methanol
Procedure:
-
Dissolve the methoxy compound in 150 mL of dry DCM and cool to -78 °C.
-
Add boron tribromide solution dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Cool the mixture to 0 °C and slowly quench with methanol, followed by saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with a mixture of DCM and isopropanol (3:1).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to give (R,S)-1-(3-Fluoro-4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-ol as a white solid.
Mandatory Visualization
Synthetic Pathway
Caption: Synthetic route to a salbutamol analog.
Signaling Pathway of Salbutamol Analogs
Salbutamol and its analogs exert their therapeutic effect by acting as agonists at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2]
References
Application Notes and Protocols: Preparation of Novel Triazole-Based Antifungal Derivatives from 3-Fluoro-4-methoxyphenethyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), are a cornerstone of antifungal therapy.[1] The development of new azole derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity is a critical area of research.
3-Fluoro-4-methoxyphenethyl alcohol is a promising starting material for the synthesis of novel antifungal agents. The presence of the fluoro and methoxy substituents on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its antifungal activity and pharmacokinetic profile. This document provides a detailed, illustrative protocol for the synthesis of a novel triazole derivative from this compound, based on established synthetic methodologies for analogous compounds. It also includes representative data on antifungal activity and a discussion of the putative mechanism of action.
Experimental Protocols
The following is a representative protocol for the synthesis of a novel triazole antifungal derivative from this compound.
Synthesis of 1-(2-(3-fluoro-4-methoxyphenyl)ethoxy)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (A Hypothetical Derivative)
This multi-step synthesis involves the activation of the starting alcohol, followed by coupling with a suitable triazole-containing epoxide.
Step 1: Mesylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the Triazole Derivative
-
To a solution of 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the mesylate from Step 1 (1.1 equivalents) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final triazole derivative.
Data Presentation
The following table summarizes the in vitro antifungal activity of representative triazole derivatives that are structurally related to the proposed compound, as direct data for the hypothetical derivative is not available. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Fungal Strain | Representative Compound 1 (MIC in µg/mL) | Representative Compound 2 (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Candida albicans | 0.125 | 2 | >64 |
| Candida glabrata | 0.5 | 4 | 16 |
| Candida krusei | 1 | 8 | 64 |
| Cryptococcus neoformans | 0.25 | 1 | 8 |
| Aspergillus fumigatus | 4 | 16 | >64 |
Data is illustrative and based on structurally similar compounds reported in the literature.[1][2]
Visualizations
Experimental Workflow Diagram
Caption: Synthetic and testing workflow for the novel triazole derivative.
Proposed Mechanism of Action: Signaling Pathway
Caption: Inhibition of ergosterol biosynthesis by the triazole derivative.
Discussion
The illustrative synthesis outlines a feasible pathway to novel triazole antifungals from this compound. The key mechanism of action for this class of compounds is the inhibition of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] By binding to the heme iron in the active site of CYP51, the triazole moiety prevents the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disrupts the integrity and function of the fungal cell membrane, ultimately resulting in cell death. The promising antifungal activity of structurally related compounds suggests that derivatives of this compound are worthy of further investigation in the development of new antifungal therapies. Future work should focus on the actual synthesis and in-depth biological evaluation of these novel compounds.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Fluoro-4-methoxyphenethyl alcohol into Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of 3-Fluoro-4-methoxyphenethyl alcohol as a reactive modifier in epoxy resin systems. The introduction of this fluorinated aromatic alcohol is intended to modify the physicochemical properties of the resulting thermoset, potentially enhancing thermal stability, chemical resistance, and surface properties.
Introduction
Standard epoxy resins, while versatile, can be tailored for specific high-performance applications through the incorporation of functional modifiers. This compound offers a unique combination of a reactive hydroxyl group, a fluorinated aromatic ring, and a methoxy group. The covalent incorporation of this molecule into an epoxy network is anticipated to yield materials with a lower dielectric constant, increased hydrophobicity, and potentially altered thermal and mechanical properties. The fluorine atom is expected to impart low surface energy, while the methoxy group may influence the glass transition temperature and chain flexibility.
Proposed Reaction Pathway
The primary hydroxyl group of this compound can react with the epoxide ring of an epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA), through a nucleophilic addition mechanism. This reaction results in the opening of the epoxide ring and the formation of a secondary hydroxyl group, effectively incorporating the fluorinated moiety into the polymer backbone. This reaction can be catalyzed by a tertiary amine or can proceed at elevated temperatures.
Caption: Proposed reaction for incorporating this compound into an epoxy resin.
Experimental Protocols
Materials
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Anhydrous solvents (e.g., Toluene, Acetone)
Protocol for Modification of Epoxy Resin
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add a known quantity of DGEBA epoxy resin.
-
Solvent Addition: Add a suitable amount of anhydrous toluene to dissolve the epoxy resin and reduce its viscosity.
-
Modifier and Catalyst Addition: Add the desired molar ratio of this compound and a catalytic amount of a tertiary amine to the flask.
-
Reaction: Heat the mixture to a specific temperature (e.g., 80-120 °C) under a nitrogen atmosphere and maintain it with constant stirring for a predetermined reaction time (e.g., 2-4 hours) to allow for the reaction between the alcohol and the epoxy groups.
-
Solvent Removal: After the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization of Modified Resin: Characterize the resulting modified epoxy resin using FTIR and ¹H NMR spectroscopy to confirm the incorporation of the fluorinated alcohol.
Protocol for Curing of the Modified Epoxy Resin
-
Mixing: To the modified epoxy resin, add a stoichiometric amount of the amine curing agent (e.g., DDM). The mixture should be thoroughly mixed until a homogeneous blend is obtained. Gentle heating can be applied to reduce viscosity.
-
Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a preheated mold.
-
Curing Schedule: Cure the cast resin in a programmable oven using a multi-stage curing schedule (e.g., 120 °C for 2 hours, followed by 150 °C for 2 hours, and a final post-cure at 180 °C for 1 hour). The exact curing schedule will depend on the specific resin and curing agent system.
-
Cooling: Allow the cured samples to cool down slowly to room temperature to avoid internal stresses.
Experimental Workflow
The following diagram outlines the general workflow from synthesis to characterization of the modified epoxy resin.
Caption: Workflow for synthesis and characterization of the modified epoxy resin.
Expected Impact on Resin Properties
The incorporation of this compound is expected to influence the final properties of the cured epoxy resin in several ways.
Caption: Expected impact of the modifier on the properties of the cured epoxy resin.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of the modified epoxy resins compared to a control (unmodified) resin.
Table 1: Thermal Properties
| Sample | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) at 5% weight loss (°C) | Char Yield at 800 °C (%) |
| Control Epoxy | |||
| Modified Epoxy (X% modifier) | |||
| Modified Epoxy (Y% modifier) |
Table 2: Mechanical Properties
| Sample | Storage Modulus at 25°C (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control Epoxy | |||
| Modified Epoxy (X% modifier) | |||
| Modified Epoxy (Y% modifier) |
Table 3: Surface and Electrical Properties
| Sample | Water Contact Angle (°) | Surface Energy (mN/m) | Dielectric Constant (at 1 MHz) |
| Control Epoxy | |||
| Modified Epoxy (X% modifier) | |||
| Modified Epoxy (Y% modifier) |
Conclusion
The incorporation of this compound into epoxy resins presents a promising route for developing advanced materials with tailored properties. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, curing, and characterization of these novel thermosets. Researchers are encouraged to adapt and optimize these procedures to suit their specific material requirements and application goals. The expected enhancements in thermal stability, surface hydrophobicity, and dielectric performance make these modified resins attractive candidates for applications in aerospace, electronics, and high-performance coatings.
Application Notes and Protocols: Enhancing Polymer Thermal Resistance with 3-Fluoro-4-methoxyphenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal stability of polymers is a critical factor in determining their application range and lifespan. Enhancing this property is a constant focus of materials science research. One promising avenue is the incorporation of functionalized small molecules that can act as radical scavengers, heat stabilizers, or char-forming agents. This document explores the potential role of 3-Fluoro-4-methoxyphenethyl alcohol as a novel additive for improving the thermal resistance of various polymer systems. While direct, extensive research on this specific application is nascent, this document extrapolates from established principles of thermal degradation and the known reactivity of related phenolic and fluorinated compounds to provide a theoretical framework and hypothetical protocols for its investigation.
Theoretical Framework
The anticipated mechanism by which this compound could enhance polymer thermal resistance is multifaceted, leveraging its unique chemical structure:
-
Radical Scavenging: The hydroxyl group on the phenethyl alcohol moiety can act as a hydrogen donor to quench radical species that propagate thermal degradation. The electron-donating methoxy group can further stabilize the resulting phenoxy radical.
-
Halogen-Based Flame Retardancy: The fluorine atom can participate in flame retardant cycles in the gas phase. Upon decomposition, it can form HF, which can interfere with the combustion process by scavenging H• and OH• radicals.
-
Char Formation: The aromatic ring can promote the formation of a stable char layer upon thermal decomposition. This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of flammable volatiles to the surface.
Hypothetical Experimental Protocols
The following protocols are designed to systematically evaluate the efficacy of this compound as a thermal stabilizer in a model polymer, such as polyethylene (PE) or polypropylene (PP).
Sample Preparation: Melt Compounding
Objective: To create homogenous polymer composites containing varying concentrations of this compound.
Materials:
-
Polymer resin (e.g., LDPE, LLDPE, or PP pellets)
-
This compound
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Dry the polymer pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Prepare masterbatches with varying weight percentages (e.g., 0.5%, 1%, 2%, 5% w/w) of this compound.
-
Pre-mix the polymer pellets and the additive thoroughly.
-
Feed the mixture into a co-rotating twin-screw extruder with a specified temperature profile (e.g., for LDPE: 160°C to 200°C from hopper to die).
-
Extrude the molten polymer blend through a die and cool the strand in a water bath.
-
Use a pelletizer to cut the cooled strand into pellets.
-
Dry the compounded pellets before subsequent analysis.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the effect of this compound on the thermal degradation profile of the polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the compounded polymer into a TGA crucible (e.g., alumina or platinum).
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curves to determine key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the residual char yield at 600°C.
Thermal Transition Analysis: Differential Scanning Calorimetry (DSC)
Objective: To investigate the influence of the additive on the melting and crystallization behavior of the polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Seal a small sample (5-10 mg) of the compounded polymer in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Execute a heat-cool-heat cycle:
-
First Heating Scan: Heat from room temperature to a temperature above the polymer's melting point (e.g., 200°C for PE) at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Reheat the sample to the same upper temperature at 10°C/min.
-
-
Record the heat flow as a function of temperature.
-
Analyze the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Data Presentation
The quantitative data obtained from the aforementioned experiments should be summarized for clear comparison.
Table 1: TGA Data for Polymer Composites
| Sample (w/w % additive) | Tonset (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| Neat Polymer | |||
| 0.5% | |||
| 1.0% | |||
| 2.0% | |||
| 5.0% |
Table 2: DSC Data for Polymer Composites (Second Heating Scan)
| Sample (w/w % additive) | Tg (°C) | Tm (°C) | Crystallinity (%) |
| Neat Polymer | |||
| 0.5% | |||
| 1.0% | |||
| 2.0% | |||
| 5.0% |
Visualizations
Caption: Workflow for evaluating polymer thermal resistance.
Caption: Proposed radical scavenging mechanism.
Conclusion and Future Directions
The outlined protocols provide a foundational approach to investigating the role of this compound in enhancing polymer thermal resistance. Positive results, such as an increase in Tonset and char yield, would warrant further investigation into the flame retardant properties (e.g., via Cone Calorimetry or UL-94 tests) and a more in-depth mechanistic study using techniques like Py-GC/MS to analyze the decomposition products. The compatibility of the additive with different polymer matrices and its effect on mechanical properties should also be systematically evaluated to determine its viability for commercial applications.
Application Notes and Protocols for the GC-MS Analysis of 3-Fluoro-4-methoxyphenethyl alcohol via Derivatization
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 3-Fluoro-4-methoxyphenethyl alcohol prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct analysis of polar compounds like phenethyl alcohols by GC-MS can be challenging due to poor peak shape and potential thermal degradation.[1][2] Derivatization of the hydroxyl group to a less polar and more volatile moiety, such as a trimethylsilyl (TMS) ether or a fluoroacyl ester, significantly improves chromatographic performance and detection sensitivity.[1][2] This note outlines two robust derivatization methodologies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluoropropionic Anhydride (PFPA). Detailed protocols, expected quantitative data, and mass spectral information are provided to guide researchers, scientists, and drug development professionals in the successful analysis of this compound and its analogues.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a potential metabolite in drug metabolism studies. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, process monitoring, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] However, the presence of a polar hydroxyl group in this compound can lead to tailing peaks and low sensitivity during GC-MS analysis.
Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a particular analytical method.[2] For GC-MS analysis of alcohols, the primary goals of derivatization are to:
-
Increase Volatility: By replacing the polar hydroxyl group with a non-polar group, the boiling point of the analyte is lowered, allowing it to be more easily vaporized in the GC inlet.[4]
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC, preventing on-column degradation.[4]
-
Enhance Chromatographic Peak Shape: Reducing the polarity of the analyte minimizes interactions with active sites in the GC column, resulting in sharper, more symmetrical peaks.[5]
-
Improve Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions that aid in structural elucidation and quantification.[6]
This application note details two effective derivatization strategies for this compound: silylation with BSTFA and acylation with PFPA.
Derivatization Methods
Silylation with BSTFA
Silylation is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with alcohols to form TMS ethers.[7] The reaction is typically fast and produces volatile byproducts that do not interfere with the analysis.[7]
Reaction:
Acylation with PFPA
Acylation involves the introduction of an acyl group into a molecule. Pentafluoropropionic Anhydride (PFPA) is a fluorinated acylating agent that reacts with alcohols to form stable and highly volatile pentafluoropropionyl esters.[1] The presence of multiple fluorine atoms in the derivative significantly enhances the response of an electron capture detector (ECD) and can produce characteristic mass spectral fragmentation patterns.[1]
Reaction:
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pentafluoropropionic Anhydride (PFPA)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (GC grade)
-
Anhydrous Hexane (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
GC vials (2 mL) with screw caps and septa
Protocol 1: Silylation with BSTFA
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.
-
Derivatization Reaction:
-
Pipette 100 µL of the stock solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Protocol 2: Acylation with PFPA
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.
-
Derivatization Reaction:
-
Pipette 100 µL of the stock solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA to the vial.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess PFPA and the pentafluoropropionic acid byproduct.
-
Vortex for 1 minute.
-
Add 500 µL of hexane and vortex for another minute to extract the derivative.
-
Allow the layers to separate and carefully transfer the upper organic layer to a new GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
-
Sample Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis Parameters
The following GC-MS parameters are recommended as a starting point and may require optimization for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Data Presentation
The following tables summarize the expected quantitative data for the underivatized and derivatized this compound. Please note that this data is illustrative and should be confirmed experimentally.
Table 1: Expected Retention Times and Molecular Weights
| Analyte | Derivative | Molecular Weight ( g/mol ) | Expected Retention Time (min) |
| This compound | - | 170.18 | ~10.5 |
| This compound | TMS Ether | 242.34 | ~12.2 |
| This compound | PFPA Ester | 316.19 | ~11.8 |
Table 2: Expected Key Mass Spectral Fragments (m/z)
| Derivative | Molecular Ion (M+) | Base Peak | Other Characteristic Fragments |
| Underivatized | 170 (low intensity) | 125 | 95, 77 |
| TMS Ether | 242 (low intensity) | 197 ([M-CH2OTMS]+) | 73 (Si(CH3)3), 182 ([M-C2H4O]+) |
| PFPA Ester | 316 | 125 ([M-OCOC2F5]+) | 169 (C2F5CO), 95, 77 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
alcohol protecting group strategies for 3-Fluoro-4-methoxyphenethyl alcohol in multi-step synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. This document provides a detailed guide to protecting group strategies for the primary alcohol functionality of 3-Fluoro-4-methoxyphenethyl alcohol, a common structural motif in medicinal chemistry. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the aromatic ring necessitates careful consideration of reaction conditions to ensure efficient protection and deprotection without compromising the integrity of the molecule.
This guide outlines protocols for three common and versatile protecting groups: the tert-butyldimethylsilyl (TBS) ether, the benzyl (Bn) ether, and the acetate ester. These have been selected to represent a range of stability profiles and deprotection conditions, enabling orthogonal strategies in complex synthetic routes.[1][2][3]
Choosing the Right Protection Strategy
The selection of an appropriate protecting group depends on the planned downstream reaction conditions. A summary of the stability of the discussed protecting groups is provided below to aid in the development of a synthetic strategy.
| Protecting Group | Stable To | Labile To |
| TBS Ether | Basic conditions, nucleophiles (e.g., Grignard reagents), many oxidizing and reducing agents.[4] | Acidic conditions, fluoride ion sources (e.g., TBAF).[5][6] |
| Benzyl Ether | Acidic and basic conditions, many oxidizing and reducing agents.[7] | Hydrogenolysis (e.g., H₂/Pd-C).[8][9] |
| Acetate Ester | Mildly acidic conditions, some oxidizing agents.[10] | Basic hydrolysis (e.g., NaOH), acidic hydrolysis.[11] |
The electronic nature of the substituents on the aromatic ring of this compound can influence the reactivity of the hydroxyl group and the stability of the protecting group. The electron-donating 4-methoxy group may slightly increase the nucleophilicity of the alcohol, facilitating protection reactions. The electron-withdrawing 3-fluoro group is unlikely to have a significant electronic impact on the distal benzylic alcohol but should be considered for its potential to influence the overall chemical environment of the molecule.
Experimental Protocols
The following sections provide detailed experimental procedures for the protection and deprotection of this compound using TBS, benzyl, and acetate protecting groups.
Tert-butyldimethylsilyl (TBS) Ether Protection
The TBS group is a robust protecting group, stable to a wide range of non-acidic reagents, making it a popular choice in multi-step synthesis.[4]
Protection Protocol:
-
Reaction: this compound to 1-(tert-butyldimethylsilyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane
-
Reagents and Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection Protocol:
-
Reaction: 1-(tert-butyldimethylsilyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane to this compound
-
Reagents and Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.[12]
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[12]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Benzyl (Bn) Ether Protection
Benzyl ethers are stable to a broad range of acidic and basic conditions, making them valuable for syntheses involving such reagents.[7]
Protection Protocol:
-
Reaction: this compound to 1-(benzyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotection Protocol:
-
Reaction: 1-(benzyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane to this compound
-
Reagents and Materials:
-
Benzyl-protected this compound
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Celite®
-
-
Procedure:
-
To a solution of the benzyl ether (1.0 equiv) in methanol or ethanol, add 10% Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure is often sufficient).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Acetate Ester Protection
Acetate esters are useful for protecting alcohols under neutral or mildly acidic conditions and can be readily cleaved under basic conditions.[10]
Protection Protocol:
-
Reaction: this compound to 2-(3-fluoro-4-methoxyphenyl)ethyl acetate
-
Reagents and Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in pyridine at 0 °C.
-
Add acetic anhydride (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotection Protocol:
-
Reaction: 2-(3-fluoro-4-methoxyphenyl)ethyl acetate to this compound
-
Reagents and Materials:
-
Acetate-protected this compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the acetate ester (1.0 equiv) in a mixture of methanol and water.
-
Add a solution of NaOH (1.5 equiv) in water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of primary alcohols, providing a basis for optimizing these reactions for this compound.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBS Ether | TBDMS-Cl, Imidazole | DMF | RT | 1-12 | >90 |
| Benzyl Ether | NaH, BnBr | DMF | 0 to RT | 1-6 | >85 |
| Acetate Ester | Ac₂O, Pyridine | Pyridine/DCM | 0 to RT | 1-4 | >95 |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBS Ether | TBAF | THF | 0 to RT | 0.5-4 | >90 |
| Benzyl Ether | H₂, 10% Pd/C | MeOH/EtOH | RT | 1-16 | >95 |
| Acetate Ester | NaOH | MeOH/H₂O | RT | 0.5-2 | >90 |
Visualization of Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: Workflow for Protection and Deprotection Strategies.
Caption: Example of an Orthogonal Protection Strategy.
References
- 1. fiveable.me [fiveable.me]
- 2. jocpr.com [jocpr.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Oxidation of 3-Fluoro-4-methoxyphenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates such as aldehydes and carboxylic acids. 3-Fluoro-4-methoxyphenethyl alcohol is a versatile building block, and its oxidation products, 3-fluoro-4-methoxyphenylacetaldehyde and 3-fluoro-4-methoxyphenylacetic acid, are of significant interest in medicinal chemistry and drug development. Substituted phenylacetic acids and their derivatives are known to possess a wide range of biological activities and serve as key precursors in the synthesis of various pharmaceuticals.[1] The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity to biological targets.[2]
This document provides detailed protocols for the oxidation of this compound using common and effective oxidizing agents. It includes methodologies for the selective synthesis of either the corresponding aldehyde or carboxylic acid, along with comparative data and visualizations to aid in experimental design and execution.
Reaction Overview
The oxidation of this compound, a primary alcohol, can yield two primary products depending on the strength and type of the oxidizing agent used. Milder oxidizing agents will typically afford the aldehyde, while stronger agents will lead to the carboxylic acid.
General Reaction Scheme:
Comparative Data of Key Oxidation Protocols
The choice of oxidizing agent is critical for achieving the desired product selectivity and yield. Below is a summary of common oxidation methods applicable to this compound.
| Oxidizing Agent/System | Target Product | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM) | 2 - 4 hours | 70 - 90 | Mild oxidant, reaction should be anhydrous to prevent over-oxidation.[3][4] |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Carboxylic Acid | Acetone | 1 - 3 hours | 80 - 95 | Strong oxidant, reaction is fast and exothermic.[5][6] |
| TEMPO/NaOCl/NaClO₂ | Carboxylic Acid | Acetonitrile, Water | 2 - 4 hours | 90 - 98 | Mild and selective conditions, environmentally benign.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-methoxyphenylacetaldehyde via PCC Oxidation
This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM (10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous DCM.[3]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-fluoro-4-methoxyphenylacetaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid via Jones Oxidation
This protocol details the oxidation of the primary alcohol to the carboxylic acid using the strong oxidizing agent, Jones reagent.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Jones Reagent: Carefully add 2.7 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Cautiously add this mixture to 7.5 mL of water with cooling in an ice bath.
-
Dissolve this compound (1 equivalent) in acetone (15 mL per gram of alcohol) in a flask equipped with a magnetic stirrer and cool in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the alcohol solution. The color of the reaction mixture should change from orange/red to green. Maintain the temperature below 20 °C during the addition.[6]
-
After the addition is complete, stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidizing agent by the dropwise addition of isopropanol until the orange/red color disappears and a green precipitate forms.
-
Decant the acetone solution and wash the chromium salts with acetone.
-
Combine the acetone solutions and remove the acetone under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-methoxyphenylacetic acid.
-
The product can be further purified by recrystallization.
Protocol 3: Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid via TEMPO-Catalyzed Oxidation
This protocol provides a milder and more environmentally friendly method for the synthesis of the carboxylic acid using a TEMPO-catalyzed system.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Acetonitrile
-
Phosphate buffer (pH 6.7)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (2 M)
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and TEMPO (0.01 equivalents) in a mixture of acetonitrile and phosphate buffer (pH 6.7) (e.g., 3:2 v/v).[7]
-
To this solution, add sodium chlorite (1.5 equivalents) and a catalytic amount of sodium hypochlorite (0.02 equivalents).
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, add water and extract the aqueous phase with MTBE to remove any non-acidic byproducts.
-
Acidify the aqueous layer to pH 3-4 with 2 M HCl.
-
Extract the acidified aqueous layer with MTBE (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-4-methoxyphenylacetic acid.
Visualizations
Reaction Pathway Diagram
Caption: Oxidation pathways of this compound.
Experimental Workflow for Carboxylic Acid Synthesis (TEMPO)
Caption: Workflow for TEMPO-catalyzed oxidation to carboxylic acid.
Applications in Drug Development
Substituted phenylacetic acids are valuable scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom can enhance properties such as metabolic stability and binding affinity.[2] 3-Fluoro-4-methoxyphenylacetic acid and its derivatives have potential applications as:
-
Enzyme Inhibitors: Phenylacetic acid derivatives have been shown to inhibit various enzymes. For instance, fluorinated phenylacetic acids can act as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.
-
Intermediates for API Synthesis: These compounds serve as crucial building blocks for more complex active pharmaceutical ingredients (APIs).[1] The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups to generate libraries of compounds for biological screening.[2]
Potential Signaling Pathway Involvement
While the specific signaling pathways targeted by 3-fluoro-4-methoxyphenylacetic acid are not extensively documented, related fluorinated aromatic compounds are known to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation. For example, some kinase inhibitors incorporate fluorinated phenylacetic acid-like structures.
Caption: Potential mechanism of action for a derivative.
Conclusion
The oxidation of this compound provides access to valuable synthetic intermediates for drug discovery and development. The choice of oxidizing agent allows for the selective formation of either the corresponding aldehyde or carboxylic acid. The protocols provided herein offer reliable methods for these transformations. Researchers are encouraged to optimize these conditions for their specific needs and to explore the diverse biological activities of the resulting fluorinated phenylacetic acid derivatives.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. studylib.net [studylib.net]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. TEMPO [organic-chemistry.org]
Application Notes and Protocols: Biological Activity of 3-Fluoro-4-methoxyphenethyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities associated with derivatives of 3-fluoro-4-methoxyphenethyl alcohol. This document includes a summary of reported quantitative biological data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows.
Introduction
This compound and its derivatives are a class of organic compounds with a versatile pharmacological profile. The presence of the fluorine atom and the methoxy group on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. These compounds have been investigated for a range of applications, including as intermediates in the synthesis of pharmaceuticals such as β-adrenergic receptor agonists and antifungal agents.[1] Furthermore, related structures have demonstrated potential as antimicrobial and anticancer agents. This document aims to provide researchers with the necessary information to explore the therapeutic potential of this chemical scaffold.
Data Presentation: Biological Activities of this compound and Related Derivatives
The following table summarizes the quantitative biological activity data for this compound and structurally related phenethylamine derivatives. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent analogs.
| Compound/Derivative | Biological Activity | Assay/Cell Line | Quantitative Data |
| This compound | Antimicrobial | Staphylococcus aureus | MIC = 64 µg/mL[1] |
| Antimicrobial | Escherichia coli | MIC = 128 µg/mL[1] | |
| Substituted phenethylamine-based β-lactam derivative (Compound 19) | Antibacterial | Acinetobacter baumannii (ATCC 19606) | MIC = 0.98 µg/mL[2] |
| Antibacterial | Pseudomonas aeruginosa (ATCC 27853) | MIC = 7.81 µg/mL[2] | |
| Antibacterial | Klebsiella pneumoniae (ATCC 700603) | MIC = 15.63 µg/mL[2] | |
| Antibacterial | Staphylococcus aureus (ATCC 29213) | MIC = 31.25 µg/mL[2] | |
| Anticancer | Colorectal Cancer (Caco-2) | IC50 = 125 µg/mL[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in CAMHB to achieve the desired starting concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Test compound (this compound derivative)
-
Cancer cell line (e.g., MCF-7 human breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the β-adrenergic signaling pathway, which is a potential target for derivatives of this compound, known precursors to β-adrenergic receptor agonists.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General Workflow for Synthesis and Evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 3-Fluoro-4-methoxyphenethyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol. The primary focus is on optimizing the yield of the reduction of 3-Fluoro-4-methoxyphenylacetic acid, a key step in the synthesis of this valuable intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Degraded Reducing Agent | Lithium aluminum hydride (LAH) is highly reactive and can decompose upon exposure to moisture. Borane-THF (BH3-THF) can also degrade over time. Use freshly opened or properly stored reagents. The activity of LAH can be tested on a small scale with a simple substrate like ethyl acetate. For BH3-THF, ensure it has been stored under an inert atmosphere and at the recommended temperature. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or slightly increasing the temperature (with caution for LAH reactions). |
| Insufficient Reducing Agent | Carboxylic acid reduction with LAH requires at least 1.5 equivalents due to the initial acid-base reaction that consumes some of the hydride. Ensure you are using a sufficient excess of the reducing agent. |
| Improper Work-up Procedure | The work-up for LAH reactions is critical for yield. The formation of aluminum salts can trap the product. Use established work-up procedures such as the Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to ensure proper precipitation of aluminum salts and efficient extraction of the product. |
| Product Volatility | While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if the scale is small. Use moderate vacuum and temperature during solvent evaporation. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | As mentioned above, ensure the reaction goes to completion by monitoring its progress. If the reaction has stalled, consider adding more reducing agent. |
| Aldehyde Intermediate | Incomplete reduction can sometimes lead to the corresponding aldehyde as a byproduct. Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. |
| Byproducts from Side Reactions | Over-reduction of other functional groups (if present in a more complex starting material) can occur with a strong reducing agent like LAH. Borane reagents can sometimes offer better chemoselectivity. With fluoro-aromatic compounds, there is a small possibility of defluorination under harsh reaction conditions, though this is less common with stable aromatic fluorides. |
| Solvent Impurities | Ensure all solvents are anhydrous, especially for LAH reactions, as water will react violently and consume the reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the reduction of 3-Fluoro-4-methoxyphenylacetic acid.[1] This is typically achieved using a powerful reducing agent capable of converting a carboxylic acid to a primary alcohol.
Q2: Which reducing agent is better for this synthesis: Lithium Aluminum Hydride (LAH) or a Borane reagent (e.g., BH3-THF)?
Both LAH and borane reagents are effective for the reduction of carboxylic acids.[2]
-
Lithium Aluminum Hydride (LAH) is a very powerful and efficient reducing agent for this transformation.[3] However, it is non-selective and will reduce many other functional groups. It is also highly reactive with protic solvents like water and alcohols, requiring strictly anhydrous conditions.[3]
-
Borane reagents (BH3-THF or BH3-SMe2) are generally more selective for carboxylic acids in the presence of some other functional groups like esters and nitro groups.[4] They are considered milder than LAH. However, BH3-THF can be unstable and its solutions may degrade over time.[5] Borane-dimethyl sulfide (BH3-SMe2) is more stable but has a strong, unpleasant odor.
The choice of reagent often depends on the scale of the reaction, the presence of other functional groups on the starting material, and the laboratory safety protocols in place.
Q3: My LAH reduction of 3-Fluoro-4-methoxyphenylacetic acid is giving a very low yield. What are the likely causes?
Low yields in LAH reductions of carboxylic acids are a common issue. The primary culprits are often:
-
Inactive LAH: The reagent is notoriously sensitive to moisture.
-
Insufficient LAH: An excess is required to first deprotonate the carboxylic acid before the reduction proceeds.
-
Work-up issues: The formation of gelatinous aluminum hydroxides can trap the product, making extraction difficult. A careful and well-established work-up procedure is crucial.
Q4: Are there any specific side reactions to be aware of when working with a fluoro-substituted aromatic compound?
While the C-F bond on an aromatic ring is generally stable, aggressive reaction conditions or the presence of certain reagents could potentially lead to side reactions. However, for the standard reduction of 3-Fluoro-4-methoxyphenylacetic acid with LAH or borane, defluorination is not a commonly reported side reaction.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of this compound from 3-Fluoro-4-methoxyphenylacetic acid using different reducing agents. Note: Yields can vary significantly based on reaction scale, purity of reagents, and work-up procedure.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| LiAlH4 | THF | 0 to 20 | 1 | ~78 |
| BH3-THF | THF | 0 to RT | 8 | Yields for this specific substrate are not readily available in comparative literature, but are generally good for substituted phenylacetic acids. |
| BH3-SMe2 | THF | 0 to RT or 40-50 | 8 | Similar to BH3-THF, specific comparative data is lacking, but it is a viable alternative. |
Experimental Protocols
Protocol 1: Reduction of 3-Fluoro-4-methoxyphenylacetic acid using Lithium Aluminum Hydride (LAH)
This protocol is adapted from a known synthetic route.
Materials:
-
3-Fluoro-4-methoxyphenylacetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% (w/v) Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Fluoro-4-methoxyphenylacetic acid in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly and portion-wise, add an excess of LAH (approximately 1.5-2.0 equivalents) to the stirred suspension. Caution: The addition of LAH is exothermic and generates hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then another portion of water (Fieser work-up). A granular precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid using Borane-THF (BH3-THF)
This is a general protocol that can be adapted for the synthesis of this compound.[6]
Materials:
-
3-Fluoro-4-methoxyphenylacetic acid
-
Borane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-Fluoro-4-methoxyphenylacetic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH3-THF solution (approximately 1.0-1.2 equivalents) dropwise to the stirred solution over a period of about 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 8 hours, or until the reaction is complete as monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[6]
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol. Caution: Effervescence will be observed due to the quenching of excess borane.
-
Stir the mixture at room temperature for about 2 hours.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel as needed.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borane Reagents [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
common side reactions in the LiAlH4 reduction of fluorinated phenylacetic acids
Welcome to the technical support center for the lithium aluminum hydride (LiAlH₄) reduction of fluorinated phenylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the LiAlH₄ reduction of a fluorinated phenylacetic acid?
The primary and expected product is the corresponding fluorinated 2-phenylethanol. LiAlH₄ is a powerful reducing agent that converts the carboxylic acid functional group to a primary alcohol.[1][2][3][4]
Q2: What are the most common side reactions observed during the LiAlH₄ reduction of fluorinated phenylacetic acids?
The most significant and problematic side reaction is defluorination , the cleavage of a carbon-fluorine (C-F) bond on the aromatic ring. This leads to the formation of non-fluorinated or less-fluorinated impurities. Another potential, though less common, side reaction is the incomplete reduction to the corresponding phenylacetaldehyde, which is typically consumed by the excess LiAlH₄.
Q3: Is defluorination a significant concern for all types of fluorinated phenylacetic acids?
The risk of defluorination appears to be higher with substrates containing multiple fluorine atoms or a trifluoromethyl group. While monofluorinated phenylacetic acids are generally reduced cleanly to the corresponding alcohols, substrates with trifluoromethyl groups are more susceptible to C-F bond cleavage. This is supported by studies showing the reduction of trifluoromethyl arenes to toluene derivatives using LiAlH₄, sometimes facilitated by a catalyst.
Q4: What reaction conditions can influence the extent of defluorination?
Higher reaction temperatures and prolonged reaction times can increase the likelihood of defluorination. The inherent reactivity of the C-F bond, influenced by its position on the aromatic ring and the presence of other substituents, also plays a crucial role.
Q5: Are there any safety concerns specific to the LiAlH₄ reduction of fluorinated compounds?
Yes, extreme caution is advised. LiAlH₄ reacts violently with water and protic solvents, producing flammable hydrogen gas.[2] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., dry THF or diethyl ether under a nitrogen or argon atmosphere). While not a chemical side reaction, there have been reports of explosive incidents during the LiAlH₄ reduction of some fluorinated compounds, highlighting the need for careful risk assessment and adherence to safety protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of defluorinated byproducts in the final product. | The C-F bond is being reduced by LiAlH₄. This is more likely with polyfluorinated or trifluoromethyl-substituted substrates and at elevated temperatures. | - Lower the reaction temperature: Conduct the reaction at 0°C or even lower temperatures before allowing it to slowly warm to room temperature. Avoid prolonged refluxing if possible.- Use a milder reducing agent: If defluorination is persistent, consider alternative reducing agents such as borane-tetrahydrofuran complex (BH₃·THF), which is also effective for reducing carboxylic acids and may be less prone to causing defluorination.- Careful monitoring: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessarily long exposure to the reducing agent. |
| Low yield of the desired fluorinated 2-phenylethanol. | - Incomplete reaction: Insufficient LiAlH₄ or reaction time.- Degradation of starting material or product: Potentially due to harsh reaction or work-up conditions.- Loss during work-up: The product may be partially soluble in the aqueous phase. | - Ensure sufficient LiAlH₄: Use a molar excess of LiAlH₄ (typically 1.5 to 3 equivalents).- Optimize reaction time: Monitor the reaction to completion.- Careful work-up: Use a standard quenching procedure (e.g., Fieser work-up with water followed by 15% NaOH solution) to neutralize excess LiAlH₄ and precipitate aluminum salts. Ensure thorough extraction of the product from the aqueous layer with an appropriate organic solvent. |
| Isolation of the intermediate aldehyde. | In some cases, particularly with hindered or electronically deactivated substrates, the intermediate aldehyde may be formed but not completely reduced. The reduction of difluoroacetic acid has been shown to yield significant amounts of the corresponding aldehyde depending on the stoichiometry of LiAlH₄. | - Increase the amount of LiAlH₄: Ensure a sufficient excess of the reducing agent is present to drive the reaction to the alcohol.- Increase the reaction time or temperature: If the reaction stalls at the aldehyde stage, cautiously increasing the temperature or allowing for a longer reaction time may promote further reduction. |
Quantitative Data Summary
The following table summarizes available quantitative data for the LiAlH₄ reduction of a fluorinated carboxylic acid. Data for a wider range of fluorinated phenylacetic acids is limited in the literature.
| Substrate | Product(s) | LiAlH₄ (equivalents) | Yield (%) | Reference |
| Difluoroacetic Acid | 2,2-DifluoroethanolDifluoroacetaldehyde | 0.750.25 | 1218 | --INVALID-LINK-- |
Experimental Protocols
General Procedure for the LiAlH₄ Reduction of a Monofluorinated Phenylacetic Acid
This protocol is a general guideline for the successful reduction of a monofluorinated phenylacetic acid with minimal side reactions.
Materials:
-
Monofluorinated phenylacetic acid (e.g., 2-fluorophenylacetic acid)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl) or saturated aqueous sodium sulfate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF in the reaction flask and cool the suspension to 0°C using an ice bath.
-
Addition of Substrate: Dissolve the monofluorinated phenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C. A vigorous evolution of hydrogen gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until the grey precipitate turns white and is easily filterable.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated 2-phenylethanol.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the LiAlH₄ reduction of fluorinated phenylacetic acids.
References
minimizing byproduct formation in Friedel-Crafts synthesis of phenethyl alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of phenethyl alcohols. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: High Levels of Dibenzyl or Other Polyalkylation Byproducts in the Ethylene Oxide Route
Q1: My Friedel-Crafts reaction with benzene and ethylene oxide produces a significant amount of high-boiling point residues, which I suspect are dibenzyl and other polyalkylated products. How can I minimize these?
A1: The formation of dibenzyl and other polyalkylated byproducts is a common issue in the Friedel-Crafts alkylation of benzene with ethylene oxide, primarily due to the exothermic nature of the reaction and the increased reactivity of the product compared to the starting material. Here are key strategies to mitigate this issue:
-
Temperature Control: Maintaining a low reaction temperature is crucial. The reaction is highly exothermic, and localized overheating can lead to the formation of byproducts. It is recommended to keep the reaction temperature between 10-12°C.[1]
-
Vacuum Application: Conducting the reaction under a vacuum of approximately 40-50 mm Hg is highly effective in preventing the formation of undesirable byproducts like dibenzyl.[1] The vacuum helps to remove the heat of reaction by allowing the benzene to reflux at a lower temperature.
-
Controlled Addition of Ethylene Oxide: Introduce ethylene oxide into the reaction mixture gradually, at a rate below its normal reaction speed. This ensures that the ethylene oxide reacts immediately as it is introduced and does not accumulate, which can lead to uncontrolled reactions and byproduct formation.[1]
-
Excess Benzene: Using a significant excess of benzene can favor the desired mono-alkylation product by increasing the statistical probability of ethylene oxide reacting with benzene rather than the phenethyl alcohol product.
Troubleshooting Workflow for Polyalkylation
Caption: Troubleshooting workflow for minimizing polyalkylation byproducts.
Issue 2: Low Yield and/or Incomplete Reaction in the Acylation-Reduction Route
Q2: I am using the Friedel-Crafts acylation of benzene with acetyl chloride followed by reduction to synthesize phenethyl alcohol, but my yields are consistently low. What are the common causes?
A2: Low yields in Friedel-Crafts acylation can often be traced back to issues with the catalyst, reagents, or reaction conditions. Here's what to look out for:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst. Ensure all components are scrupulously dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is generally required.
-
Reaction Temperature: The initial reaction between the acyl chloride and AlCl₃ is exothermic and should be controlled by cooling (e.g., an ice bath at 0°C). After the addition of the aromatic substrate, the reaction may require gentle heating (e.g., reflux at 60°C) to go to completion.[2]
-
Purity of Reagents: Ensure the purity of your benzene, acetyl chloride, and AlCl₃. Impurities can interfere with the reaction and lead to lower yields.
Issue 3: Formation of Isomeric Byproducts with Substituted Benzenes
Q3: I am trying to synthesize a substituted phenethyl alcohol by acylating toluene, but I am getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A3: The directing effect of the substituent on the aromatic ring plays a major role in determining the position of acylation. For an activating group like the methyl group in toluene, you would expect ortho and para substitution. However, the steric bulk of the acylating agent-catalyst complex can influence the product distribution.
-
Steric Hindrance: The Friedel-Crafts acylation is sensitive to steric hindrance. The electrophile is a bulky complex of the acyl chloride and the Lewis acid. This bulkiness often favors substitution at the less sterically hindered para position. In the acylation of toluene with acetyl chloride, the para-isomer is typically the major product.[3]
-
Reaction Temperature: Temperature can influence the isomer distribution. While lower temperatures might favor the kinetically controlled product, thermodynamic control at higher temperatures can lead to a different isomer ratio. For the acetylation of toluene, lower temperatures (room temperature) with a suitable catalyst can yield a high percentage of the para isomer (up to 97%).[3]
Data on Byproduct Formation
The following tables summarize quantitative data on byproduct formation under different reaction conditions.
Table 1: Influence of Reaction Conditions on Phenethyl Alcohol Synthesis via Ethylene Oxide Alkylation
| Parameter | Condition | Phenethyl Alcohol Yield (%) | Dibenzyl Byproduct | Purity of Phenethyl Alcohol (%) | Reference |
| Temperature & Pressure | 10-12°C, 40-50 mm Hg vacuum | up to 85% | Substantially avoided | 98-100% | [1] |
| Temperature | Higher than 25°C | Lower | Significant formation | Lower | [4] |
Table 2: Isomer Distribution in the Friedel-Crafts Acylation of Toluene with Acetyl Halides
| Catalyst | Temperature (°C) | Yield of Methylacetophenones (%) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| FeSO₄ (activated) | Room Temperature | >90 | 2 | 1 | 97 | [3] |
| AlCl₃ | Room Temperature | 29 | - | - | - | [3] |
| FeCl₃ | Room Temperature | 24 | - | - | - | [3] |
Experimental Protocols
Protocol 1: Minimized Byproduct Synthesis of Phenethyl Alcohol via Friedel-Crafts Alkylation of Benzene with Ethylene Oxide
This protocol is adapted from a patented procedure designed to minimize byproduct formation.[1]
Materials:
-
Benzene (in excess)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethylene Oxide
-
Apparatus for reaction under vacuum with cooling and stirring capabilities
Procedure:
-
Charge a reaction vessel with an excess of benzene and anhydrous aluminum chloride.
-
Cool the mixture to approximately 10-15°C.
-
Establish and maintain a vacuum of 40-50 mm Hg on the system.
-
Gradually introduce ethylene oxide into the vigorously stirred reaction mixture at a rate that maintains the temperature between 10-12°C. The rate of addition should be slow enough that the ethylene oxide reacts immediately upon introduction.
-
The heat of the reaction will be absorbed by the vaporization of benzene, which will reflux and be condensed by a condenser maintained at approximately 5°C.
-
After the addition of ethylene oxide is complete, continue stirring for a short period to ensure the reaction has gone to completion.
-
Work-up the reaction by carefully quenching with ice water, followed by the addition of hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with a dilute sodium carbonate solution and then water, and finally, purify the phenethyl alcohol by fractional distillation under reduced pressure.
Protocol 2: Synthesis of Phenethyl Alcohol via Friedel-Crafts Acylation of Benzene and Subsequent Reduction
Part A: Friedel-Crafts Acylation of Benzene to Acetophenone [2][5]
Materials:
-
Anhydrous Benzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (solvent)
-
Ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel, ensuring all glassware is dry and the system is under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous dichloromethane from the dropping funnel to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of benzene in anhydrous dichloromethane dropwise over 20-30 minutes.
-
Once the addition of benzene is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 60°C) for 30 minutes.
-
Cool the reaction mixture back to 0°C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude acetophenone.
Part B: Reduction of Acetophenone to 1-Phenylethanol
Note: This protocol produces 1-phenylethanol. For 2-phenylethanol, the starting material for the acylation would need to be different, or a different synthetic route employed. This protocol is for the reduction of the ketone formed from benzene and acetyl chloride.
Materials:
-
Crude Acetophenone from Part A
-
Methanol or Ethanol (95%)
-
Sodium Borohydride (NaBH₄)
-
3M Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the crude acetophenone in methanol or 95% ethanol in a flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution, keeping the temperature below 50°C.
-
After the addition is complete, let the mixture stand at room temperature for 15-30 minutes.
-
Acidify the mixture with 3M HCl.
-
Reduce the volume of the mixture by boiling on a hot plate until two layers form.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts and dry over anhydrous magnesium sulfate.
-
Remove the diethyl ether by distillation to obtain the crude 1-phenylethanol.
Visualizing Reaction Pathways
Friedel-Crafts Alkylation with Ethylene Oxide
Caption: Pathway for the formation of phenethyl alcohol and the dibenzyl byproduct.
Friedel-Crafts Acylation and Reduction Pathway
Caption: Two-step synthesis of 1-phenylethanol via acylation and reduction.
References
- 1. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. US6979753B2 - Process for preparation of 2-phenyl ethanol - Google Patents [patents.google.com]
- 5. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purification of Fluorinated Aromatic Alcohols
Welcome to the technical support center for the purification of fluorinated aromatic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude fluorinated aromatic alcohols?
Common impurities can include unreacted starting materials, reagents from the fluorination process (e.g., residual fluorinating agents or catalysts), and byproducts from side reactions such as over-fluorination, incomplete reaction, or rearrangement.[1] Positional isomers, where the fluorine atom is at a different position on the aromatic ring, can also be a significant impurity that is often difficult to separate.
Q2: Which purification technique is most suitable for my fluorinated aromatic alcohol?
The choice of purification technique depends on the physical properties of your compound (e.g., solid vs. liquid, boiling point, solubility) and the nature of the impurities.
-
Distillation is effective for volatile liquid compounds with boiling points below 150°C, especially when separating them from non-volatile impurities.[2] Vacuum distillation is recommended for compounds with higher boiling points to prevent decomposition.[2]
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Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found that dissolves the compound well at high temperatures and poorly at low temperatures.[3][4][5]
-
Column Chromatography (including flash chromatography and HPLC) is a versatile method for separating compounds based on their polarity. It is particularly useful for removing impurities with polarities similar to the target compound.[6][7][8]
Q3: Why do my fluorinated compounds show poor peak shapes (tailing or fronting) in HPLC?
Poor peak shapes in HPLC can be caused by several factors:
-
Secondary Interactions: Strong interactions between the analyte and the silica backbone of the column can lead to tailing.[6]
-
Column Overload: Injecting too much sample can cause peak fronting.[9]
-
Inappropriate Mobile Phase: An unsuitable mobile phase can lead to poor peak shapes. Adjusting the pH or using additives can often resolve this issue.[6]
Troubleshooting Guides
Problem 1: Co-elution of Impurities in Column Chromatography
Possible Causes:
-
Insufficient resolution between the target compound and impurities.
-
Impurities having very similar polarity to the target compound.[6]
Solutions:
-
Optimize the Mobile Phase: A slight change in solvent polarity can significantly impact separation. A gradient elution, where the solvent composition is changed over time, can also be effective.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, switching to a column with a different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a fluorinated phase column) can alter selectivity and improve separation.[6][10] Fluorinated phases can be particularly effective for separating fluorinated compounds.[10]
-
Preparative HPLC: For very challenging separations, preparative HPLC with a high-resolution column may be necessary.[8]
Problem 2: Difficulty in Finding a Suitable Recrystallization Solvent
Possible Causes:
-
The compound is highly soluble in most common solvents, even at low temperatures.
-
The compound "oils out" instead of forming crystals.
Solutions:
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[3] Common solvent/anti-solvent pairs include ethanol/water and hexanes/ethyl acetate.[11]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The small scratches can provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of the pure compound to the cooled, saturated solution to induce crystallization.
Problem 3: Formation of an Azeotrope During Distillation
Possible Cause:
-
The fluorinated aromatic alcohol forms a constant-boiling mixture (azeotrope) with a solvent or impurity, making separation by simple distillation impossible. This is a known issue with some fluorinated alcohols.[2][12]
Solution:
-
Extractive Distillation: Add a third component (a separating agent or "entrainer") to the mixture that alters the relative volatilities of the components of the azeotrope, allowing for separation.[12] For example, N-methyl-2-pyrrolidone has been used to separate 2,2,2-trifluoroethanol from its azeotropic mixture with isopropanol.[12]
-
Azeotropic Distillation: If the azeotrope is with water, a solvent that forms a lower-boiling azeotrope with water (like toluene) can be used to remove the water.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Stationary Phase Selection: Choose a stationary phase based on the polarity of your compound. For most fluorinated aromatic alcohols, silica gel or alumina are good starting points.[7] For compounds that are difficult to separate, consider a fluorinated stationary phase.[10]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and show good separation from impurities. Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase and load it carefully onto the top of the column. Alternatively, for less soluble samples, "dry loading" can be used: dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[6]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.
-
Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Test small amounts of the compound in various solvents to find the ideal one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[5] Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Fluorinated Aromatic Alcohol
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Distillation | 85 | 98 | 75 | Good for volatile liquids, removes non-volatile impurities. | Not effective for azeotropes or impurities with similar boiling points. |
| Recrystallization | 85 | >99 | 60 | Can yield very high purity, scalable. | Finding a suitable solvent can be challenging, potential for product loss in mother liquor. |
| Flash Chromatography | 85 | 99 | 85 | Fast, good for a wide range of compounds. | Requires larger volumes of solvent, may not resolve very similar impurities. |
| Preparative HPLC | 95 (post-flash) | >99.5 | 90 | High resolution, excellent for difficult separations. | Expensive, smaller scale, requires specialized equipment. |
Visualizations
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 3-Fluoro-4-methoxyphenethyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3-Fluoro-4-methoxyphenethyl alcohol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful and efficient production process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low or No Product Yield
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to check for the presence of the starting material, 3-Fluoro-4-methoxyphenylacetic acid.
-
Extend reaction time: If starting material is still present, continue stirring at the recommended temperature for an additional 1-2 hours.
-
Reagent activity: Ensure the reducing agent (e.g., Lithium Aluminium Hydride - LiAlH₄) is fresh and has been stored under appropriate anhydrous conditions. Older or improperly stored reagents can have reduced activity.
-
-
-
Potential Cause: Degradation of the reducing agent.
-
Troubleshooting Steps:
-
Strict anhydrous conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent purity: Use anhydrous grade tetrahydrofuran (THF) as the solvent.
-
-
Issue 2: Formation of Impurities
-
Potential Cause: Over-reduction or side reactions.
-
Troubleshooting Steps:
-
Temperature control: Maintain the reaction temperature at 0°C during the addition of LiAlH₄ to prevent side reactions.
-
Controlled reagent addition: Add the reducing agent portion-wise to manage the exothermic nature of the reaction.
-
-
-
Potential Cause: Impurities in the starting material.
-
Troubleshooting Steps:
-
Purity check: Analyze the purity of the 3-Fluoro-4-methoxyphenylacetic acid using techniques like NMR or melting point analysis before starting the reaction.
-
Purification of starting material: If necessary, recrystallize the starting material to remove impurities.
-
-
Issue 3: Difficulties During Work-up and Purification
-
Potential Cause: Emulsion formation during extraction.
-
Troubleshooting Steps:
-
Brine wash: Add a saturated solution of sodium chloride (brine) during the aqueous wash to break up emulsions.
-
Gentle mixing: Gently invert the separatory funnel instead of vigorous shaking.
-
-
-
Potential Cause: Co-elution of impurities during column chromatography.
-
Troubleshooting Steps:
-
Optimize solvent system: Adjust the polarity of the eluent for better separation on the silica gel column. A gradient elution might be necessary.
-
Alternative purification: Consider vacuum distillation for purification, especially at larger scales. The boiling point of this compound is 147-148°C at 7 Torr.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the reduction of 3-Fluoro-4-methoxyphenylacetic acid using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[1][2]
Q2: Are there alternative, milder reducing agents that can be used?
A2: Yes, Sodium Borohydride (NaBH₄) in combination with a Lewis acid or in a suitable solvent system can also be employed for the reduction of carboxylic acids, although it is generally slower than LiAlH₄ for this transformation.[1]
Q3: What are the key safety precautions when working with Lithium Aluminium Hydride (LiAlH₄)?
A3: LiAlH₄ is a pyrophoric reagent that reacts violently with water and protic solvents. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher for reactive metals should be readily available.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q5: What are the typical physical properties of this compound?
A5: Key physicochemical properties are summarized in the table below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FO₂ | [1] |
| Molecular Weight | 170.18 g/mol | [1] |
| Boiling Point | 147–148°C at 7 Torr | [1] |
| Solubility | Slightly soluble in water | [1] |
Table 2: Recommended Reaction Conditions for Synthesis
| Parameter | Recommended Condition | Source |
| Starting Material | 3-Fluoro-4-methoxyphenylacetic acid | [1][2] |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0°C to 20°C | [2] |
| Reaction Time | Approximately 1 hour | [2] |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Synthesis of this compound via Reduction of 3-Fluoro-4-methoxyphenylacetic acid
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred solution of 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography or vacuum distillation to afford this compound.
Visualizations
Caption: A step-by-step experimental workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot common issues during synthesis.
References
troubleshooting incomplete conversion in 3-Fluoro-4-methoxyphenethyl alcohol synthesis
Welcome to the technical support resource for the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the reduction of 3-Fluoro-4-methoxyphenylacetic acid. Our goal is to provide you with the in-depth, field-proven insights necessary to ensure a successful and efficient synthesis.
Reaction Overview
The synthesis of this compound is most commonly achieved through the reduction of its corresponding carboxylic acid, 3-Fluoro-4-methoxyphenylacetic acid. Due to the stability of the carboxylic acid functional group, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1][2][3]
The reaction proceeds via a two-step reduction. Initially, the carboxylic acid is deprotonated by the strongly basic LiAlH₄.[2][3] Subsequently, the resulting carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[3][4] Because the aldehyde is more reactive than the starting carboxylic acid, it cannot be isolated.[3][5]
Caption: Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a large spot for my starting material after the reaction. Why wasn't the conversion complete?
A1: This is the most common issue. Several factors can lead to incomplete conversion:
-
Insufficient LiAlH₄: Carboxylic acid reductions require an excess of LiAlH₄. The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, and further equivalents are needed for the two reduction steps.[2][3]
-
Moisture Contamination: LiAlH₄ reacts violently and exothermically with water.[4][6] Any moisture in your solvent, glassware, or starting material will consume the reagent, rendering it ineffective for the reduction.
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C for safety, it typically needs to be warmed to room temperature or even gently refluxed to proceed to completion.[7]
-
Poor Reagent Quality: LiAlH₄ is a fine gray powder. If it appears as large, white chunks, it may have been exposed to atmospheric moisture and has likely decomposed to inactive aluminum hydroxides.
Q2: I used LiAlH₄, but the reaction didn't work. Can I use Sodium Borohydride (NaBH₄) instead?
A2: No, sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids.[4][5][8] It is selective for more reactive carbonyls like aldehydes and ketones.[1][9] Attempting this synthesis with NaBH₄ will result in no reaction, and you will only recover the deprotonated starting material (the carboxylate salt) after workup.[3]
Q3: During the aqueous workup, a thick, gelatinous white precipitate formed that is difficult to filter. What is it and how can I manage it?
A3: The gelatinous precipitate consists of aluminum salts (e.g., aluminum hydroxide) formed during the quenching of excess LiAlH₄ and the hydrolysis of aluminum alkoxide intermediates.[6] A standard "Fieser workup" is designed to produce granular, easily filterable salts. This involves the sequential and careful addition of water, followed by an aqueous base solution (like 15% NaOH), and then more water.
Q4: Are there any alternative reducing agents to LiAlH₄ for this conversion?
A4: Yes, Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an effective alternative for reducing carboxylic acids.[3][10] Borane reagents can offer different selectivity profiles, sometimes reducing carboxylic acids in the presence of esters, which can be advantageous in more complex molecules.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues leading to incomplete conversion.
| Observation / Problem | Potential Cause(s) | Scientific Rationale & Recommended Solutions |
| TLC/NMR shows >50% unreacted starting material. | 1. Moisture Contamination: | Rationale: LiAlH₄ reacts stoichiometrically with protic sources like water. This reaction is much faster than the desired reduction. Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use a freshly opened bottle of anhydrous solvent or a properly distilled and stored solvent. The starting material should also be dried under vacuum if it is suspected to contain water. |
| 2. Inactive LiAlH₄: | Rationale: LiAlH₄ is pyrophoric and moisture-sensitive.[11] Improper storage leads to decomposition into inactive aluminum hydroxides. Solution: Use a fresh bottle of LiAlH₄. Active LiAlH₄ should be a fine, gray powder. Perform a small-scale test reaction or use a known reactive substrate (like an ester) to confirm the reagent's activity. | |
| 3. Insufficient Stoichiometry: | Rationale: The reduction of a carboxylic acid consumes a minimum of 1.5 equivalents of hydride (H⁻). The first 0.25 moles of LiAlH₄ are consumed in deprotonation.[2][3] Solution: A common protocol uses 1.1 to 1.5 molar equivalents of LiAlH₄ relative to the carboxylic acid.[7] For troubleshooting, consider increasing the excess to 2.0 equivalents to compensate for any minor moisture or reagent degradation. | |
| Reaction stalls with 10-30% starting material remaining. | 1. Sub-optimal Temperature/Time: | Rationale: Reaction kinetics are temperature-dependent. While the initial addition of LiAlH₄ is done at 0°C to control the exothermic reaction, the reduction itself may be slow at this temperature. Solution: After the initial addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[7] If the reaction is still incomplete, gently heat the mixture to reflux in THF (approx. 66°C) for an additional 1-2 hours, monitoring by TLC. |
| 2. Poor Solubility of Starting Material: | Rationale: If the starting material or its lithium salt intermediate is not fully soluble in the reaction solvent, the reaction becomes heterogeneous and much slower. Solution: Ensure sufficient anhydrous THF is used to fully dissolve the starting 3-Fluoro-4-methoxyphenylacetic acid. If solubility remains an issue, a higher-boiling ethereal solvent like 1,4-dioxane could be considered, though this will require higher reaction temperatures. | |
| Product is isolated, but the yield is low after workup. | 1. Improper Quenching Procedure: | Rationale: The formation of gelatinous aluminum salts can physically trap the product, preventing its extraction into the organic phase. Solution: Employ a Fieser workup. For a reaction using 'x' grams of LiAlH₄, carefully and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This procedure is designed to precipitate granular aluminum salts that are easily removed by filtration. |
| 2. Product Volatility/Loss during Purification: | Rationale: Phenethyl alcohols can have moderate volatility. Product can be lost during solvent removal under high vacuum or with excessive heat. Solution: Use a rotary evaporator with controlled temperature and vacuum. For final purification, vacuum distillation is often effective for phenethyl alcohols.[12] If the product is heat-sensitive, purification by silica gel column chromatography is a viable alternative.[13] |
Experimental Protocols & Methodologies
Protocol 1: LiAlH₄ Reduction of 3-Fluoro-4-methoxyphenylacetic acid
Caption: Standard workflow for LiAlH₄ reduction.
Materials:
-
3-Fluoro-4-methoxyphenylacetic acid (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
15% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel. Add sufficient anhydrous THF to create a stirrable slurry. Cool the flask to 0°C in an ice-water bath.
-
Addition: Dissolve 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry at 0°C. Control the addition rate to manage gas evolution (H₂) and exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The product alcohol should be less polar (higher Rf) than the starting carboxylic acid.
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C. Let 'x' be the mass in grams of LiAlH₄ used. Quench the reaction by the slow, sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction & Drying: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude oil by either vacuum distillation or silica gel column chromatography.
References
- 1. homework.study.com [homework.study.com]
- 2. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 3. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 13. assets-global.website-files.com [assets-global.website-files.com]
removal of unreacted starting materials from 3-Fluoro-4-methoxyphenethyl alcohol
Technical Support Center: Purification of 3-Fluoro-4-methoxyphenethyl alcohol
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and other impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and potential impurities in the synthesis of this compound?
The synthesis of this compound commonly involves the reduction of 2-(3-fluoro-4-methoxyphenyl)acetic acid.[1][2] The most prevalent reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF).[1]
Common Impurities Include:
-
Unreacted Starting Material: 2-(3-fluoro-4-methoxyphenyl)acetic acid.
-
Reagent Byproducts: Aluminum salts, formed after quenching the LiAlH₄ reagent with water.
-
Residual Solvent: Tetrahydrofuran (THF) or other reaction solvents.
-
Side-Reaction Products: Minor impurities arising from potential side reactions during the reduction.
Q2: My crude product contains the starting carboxylic acid. What is the most effective initial purification step?
An acid-base extraction is the most efficient method to remove acidic impurities like unreacted 2-(3-fluoro-4-methoxyphenyl)acetic acid from the neutral alcohol product. The acidic starting material will react with a mild base to form a water-soluble salt, which can then be separated in an aqueous layer.
Q3: The product is described as an oil. Can I use recrystallization for purification?
Recrystallization is a technique used to purify solid compounds.[3][4] Since this compound is typically isolated as a colorless oil, recrystallization is not a suitable primary purification method.[1] However, if the crude product solidifies due to the presence of solid impurities, a trituration or a carefully chosen mixed-solvent system might help in some specific cases. For a liquid product, purification methods like column chromatography or distillation are more appropriate.
Q4: Is distillation a viable method for purifying this compound?
Yes, vacuum distillation can be an effective purification technique, especially for larger scales, provided the product has sufficient thermal stability. The boiling point of this compound is reported to be 147-148°C at a reduced pressure of 7 Torr.[2] This method is excellent for separating the desired alcohol from non-volatile impurities and some solvents.
Troubleshooting Guides
Issue 1: An emulsion formed during acid-base extraction and the layers will not separate.
Emulsions are common when performing extractions, especially if the mixture is shaken too vigorously.
Solutions:
-
Allow it to Stand: Let the separatory funnel sit undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool can help break the emulsion.
Issue 2: The purity of my product is still low after an aqueous extraction.
If extraction does not yield a product of sufficient purity, it indicates the presence of non-acidic impurities that are not removed by a basic wash.
Solution:
-
Flash Column Chromatography: This is the most common and effective method for removing persistent impurities. It separates compounds based on their polarity. A detailed protocol is provided below.
-
Vacuum Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation is a good alternative.[2]
Issue 3: I can't find a good solvent system for column chromatography.
Finding an appropriate solvent system requires some systematic experimentation using Thin Layer Chromatography (TLC).
Troubleshooting Steps:
-
Start with a Standard System: A common mobile phase for moderately polar compounds like alcohols is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Run TLC Plates: Spot your crude material on several TLC plates and elute them with different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35. The impurities should ideally have significantly different Rf values.
Data Presentation
Table 1: Physicochemical Properties of Product and Key Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₉H₁₁FO₂ | 170.18 | Colorless Oil[1] | 147-148 @ 7 Torr[2] |
| 2-(3-fluoro-4-methoxyphenyl)acetic acid | C₉H₉FO₃ | 184.16 | Solid | N/A |
Table 2: Suggested Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |
| TLC Analysis | Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (Gradient) | Method development |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Primary purification |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.
-
Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup (from CO₂ evolution). Gently swirl or shake for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 2-4) one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water and salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified oil.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a solvent system that provides good separation (product Rf ≈ 0.3).
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product from the extraction step in a minimal amount of the column solvent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You may start with a less polar mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by the desired product.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step experimental workflow for acid-base extraction.
References
stability issues of 3-Fluoro-4-methoxyphenethyl alcohol during storage
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common stability issues encountered with 3-Fluoro-4-methoxyphenethyl alcohol during storage and experimentation.
Issue 1: Unexpected Experimental Results or Poor Purity Analysis
-
Question: My experimental results are inconsistent, or the purity of my this compound appears to have decreased upon analysis. What could be the cause?
-
Answer: This could be due to the degradation of the compound. Follow this troubleshooting workflow:
Troubleshooting workflow for purity issues.
Issue 2: Formation of Impurities Over Time
-
Question: I have observed the appearance of new peaks in my chromatogram after storing this compound for several months. What are these impurities?
-
Answer: Phenethyl alcohols can be susceptible to oxidation. The primary alcohol group can be oxidized to the corresponding aldehyde (3-fluoro-4-methoxyphenylacetaldehyde) and further to the carboxylic acid (3-fluoro-4-methoxyphenylacetic acid). Additionally, prolonged storage, especially if exposed to air, can sometimes lead to the formation of peroxides.[1]
Recommended Actions:
-
Characterize Impurities: Use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks and deduce their structures.
-
Test for Peroxides: Use peroxide test strips to check for the presence of peroxides, especially if the container has been opened multiple times.[1]
-
Purification: If the degradation is minor, consider purifying the material using an appropriate technique like column chromatography.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the ideal storage conditions for this compound?
-
Answer: To minimize degradation, store the compound in a cool, dry, and dark place.[2] A well-ventilated area is also recommended.[3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to prevent oxidation.
-
Question 2: What is the expected shelf-life of this compound?
-
Answer: The shelf-life can vary depending on the purity of the initial material and storage conditions. While unopened containers from a supplier may be stable for 18 months or more, opened containers should ideally be used within 12 months.[2] It is recommended to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened.
-
Question 3: Are there any known incompatibilities for this compound?
-
Answer: Yes, based on similar compounds, it should be stored away from strong oxidizing agents, strong acids, and acid chlorides.[4][5] Contact with these substances can lead to vigorous reactions and degradation of the alcohol.
-
Question 4: What are the visual signs of degradation?
-
Answer: While the compound is typically a colorless liquid or a low-melting solid, degradation may be indicated by a change in color (e.g., yellowing) or the formation of a precipitate. A change in odor might also be noticeable.
Quantitative Data Summary
The following tables represent illustrative data from a hypothetical stability study of this compound under different storage conditions.
Table 1: Purity of this compound Over Time at Various Temperatures
| Time (Months) | Purity at 2-8°C (%) | Purity at 25°C/60% RH (%) | Purity at 40°C/75% RH (%) |
| 0 | 99.8 | 99.8 | 99.8 |
| 3 | 99.7 | 99.5 | 98.9 |
| 6 | 99.6 | 99.1 | 97.5 |
| 12 | 99.5 | 98.2 | 95.1 |
Table 2: Formation of Major Degradation Products Over Time at 40°C/75% RH
| Time (Months) | 3-fluoro-4-methoxyphenylacetaldehyde (%) | 3-fluoro-4-methoxyphenylacetic acid (%) | Total Impurities (%) |
| 0 | <0.05 | <0.05 | 0.2 |
| 3 | 0.3 | 0.1 | 1.1 |
| 6 | 0.8 | 0.4 | 2.5 |
| 12 | 1.5 | 0.9 | 4.9 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Purity Assay
This protocol outlines a typical reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.[6]
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This protocol is suitable for identifying volatile degradation products.[7]
-
Instrumentation: Gas Chromatograph with Mass Spectrometer
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. ICSC 0936 - PHENETHYL ALCOHOL [chemicalsafety.ilo.org]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for derivatizing 3-Fluoro-4-methoxyphenethyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 3-Fluoro-4-methoxyphenethyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. The combination of an electron-withdrawing fluorine and an electron-donating methoxy group can influence the nucleophilicity of the alcohol. | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC. - Consider a stronger activating agent for the electrophile (e.g., using an acyl chloride instead of a carboxylic acid for esterification). - For sterically hindered reagents, a more potent catalyst may be required. |
| Reagent Degradation: Acylating or alkylating agents may have degraded due to moisture or improper storage. | - Use fresh or newly opened reagents. - Ensure reagents are stored under anhydrous conditions. | |
| Presence of Water: Moisture in the reaction flask, solvents, or starting material can quench the reagents. | - Dry all glassware in an oven before use. - Use anhydrous solvents. - Consider using a drying agent or a Dean-Stark apparatus to remove water formed during the reaction, especially in Fischer esterifications.[1] | |
| Poor Catalyst Activity: The acid or base catalyst may be inactive or used in an insufficient amount. | - Use a fresh, high-purity catalyst. - Increase the catalyst loading. For esterifications, common catalysts include sulfuric acid, p-toluenesulfonic acid, or DMAP.[2][3] | |
| Formation of Multiple Products/Side Reactions | Ring Acylation (Friedel-Crafts): Under strongly acidic conditions with an acylating agent, electrophilic aromatic substitution can occur on the electron-rich benzene ring, competing with O-acylation. The methoxy group is an activating ortho-, para-director. | - Avoid strong Lewis acids like AlCl₃. - Use milder conditions, such as base-catalyzed acylation with pyridine or DMAP. - Perform the reaction at a lower temperature to favor the kinetically controlled O-acylation product. |
| Etherification of the Alcohol: In the presence of a strong acid and at elevated temperatures, self-condensation of the alcohol to form a diether is possible. | - Use a less acidic catalyst or a non-acidic coupling reagent. - Maintain a lower reaction temperature. | |
| Reaction with Methoxy Group: Under harsh acidic conditions, cleavage of the methyl ether could potentially occur. | - Avoid strong protic acids like HBr or HI at high temperatures. - Use milder catalytic acids like p-TsOH. | |
| Difficult Purification | Similar Polarity of Starting Material and Product: The derivatized product may have a similar polarity to the starting alcohol, making separation by column chromatography challenging. | - Choose a derivatizing group that significantly alters the polarity (e.g., a long-chain acyl group or a silyl ether). - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization if the product is a solid. |
| Removal of Excess Reagents: Water-soluble catalysts or byproducts can sometimes be difficult to remove from the organic product. | - Perform an aqueous workup with a suitable base (e.g., NaHCO₃ solution) to neutralize and remove acid catalysts. - Use a solid-supported catalyst that can be filtered off after the reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The most common derivatization methods for primary alcohols like this compound are esterification and etherification.
-
Esterification: This involves reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. This is often catalyzed by an acid (e.g., H₂SO₄, p-TsOH) or a base (e.g., pyridine, DMAP).[1][2]
-
Etherification: This involves forming an ether by reacting the alcohol with an alkyl halide (Williamson ether synthesis) or by acid-catalyzed dehydration.[5][6] The Williamson synthesis is generally preferred for producing unsymmetrical ethers.[6]
Q2: How do the fluoro and methoxy substituents affect the reactivity of the alcohol?
A2: The electronic effects of the substituents on the benzene ring can influence the nucleophilicity of the benzylic alcohol, though the effect is transmitted through a two-carbon chain. The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the alcohol, while the electron-donating methoxy group can slightly increase it. The net effect is generally small for a primary alcohol, but may necessitate slightly more forcing reaction conditions compared to unsubstituted phenethyl alcohol.[7][8]
Q3: What are the best catalysts for esterification of this compound?
A3: The choice of catalyst depends on the esterifying agent:
-
With Carboxylic Acids (Fischer Esterification): Strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[1] To drive the equilibrium towards the product, it is advisable to use an excess of the carboxylic acid or to remove the water formed.
-
With Acyl Chlorides or Anhydrides: A base like pyridine or triethylamine is typically used to neutralize the HCl or carboxylic acid byproduct. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst, often used in small amounts along with another base.[2]
Q4: Can I perform a Friedel-Crafts acylation on the aromatic ring instead of the alcohol?
A4: Yes, under specific conditions. Friedel-Crafts acylation typically requires a strong Lewis acid catalyst (like AlCl₃) and an acylating agent.[9] This reaction will favor C-acylation on the aromatic ring rather than O-acylation of the alcohol. The methoxy group will direct the acylation to the ortho position relative to it. To selectively derivatize the alcohol, these conditions should be avoided.
Q5: What is a general starting point for optimizing the reaction conditions?
A5: For a trial esterification with acetic anhydride, a good starting point would be to dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add 1.2 equivalents of acetic anhydride, and a catalytic amount of DMAP (0.1 equivalents) along with 1.5 equivalents of triethylamine. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Experimental Protocols
General Protocol for Acetylation of this compound
This protocol describes a general method for the acetylation of this compound using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed. This may take several hours.
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 3-Fluoro-4-methoxyphenyl)ethyl acetate.
-
Quantitative Data Presentation
Table 1: Comparison of Catalysts for the Acetylation of a Model Phenethyl Alcohol
The following table summarizes hypothetical results for the acetylation of phenethyl alcohol with acetic acid under different catalytic conditions to illustrate the effect of the catalyst on reaction yield.
| Catalyst | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 0.05 | 80 | 4 | 75 |
| p-TsOH | 0.1 | 80 | 4 | 82 |
| Pyridine | 2.0 | 25 | 6 | 88 |
| DMAP | 0.1 | 25 | 2 | 95 |
Visualizations
Experimental Workflow for Optimizing Derivatization
Caption: Workflow for optimizing derivatization reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Knowledge Box - Research Day: Esterification Reaction Using a Heterogenous Catalyst [kb.gcsu.edu]
- 5. US5602285A - Process for preparing phenethanol ethers - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
improving the selectivity of reactions involving 3-Fluoro-4-methoxyphenethyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenethyl alcohol. The information aims to address common challenges in achieving selective reactions with this substituted phenethyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of this compound.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Problem: You are attempting an electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reaction) on the aromatic ring of this compound and obtaining a mixture of isomers, or the undesired isomer as the major product.
Probable Cause: The regiochemical outcome of electrophilic aromatic substitution is dictated by the combined directing effects of the fluoro and methoxy substituents. The methoxy group is a strong activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- directing group. The phenethyl group is a weakly activating, ortho-, para- director. The interplay of these electronic and steric effects can lead to a lack of selectivity. The primary alcohol is also sensitive to strong acids used in some of these reactions.
Solutions:
-
Protect the Alcohol: The primary alcohol can interfere with or be degraded by strongly acidic or electrophilic conditions. It is highly recommended to protect the alcohol as a silyl ether (e.g., TBS, TIPS) or benzyl ether before attempting electrophilic aromatic substitution.
-
Choice of Catalyst and Reagents: For reactions like Friedel-Crafts, using milder Lewis acids can sometimes improve selectivity. The use of zeolites as catalysts can also enhance para-selectivity in some cases.[1]
-
Steric Hindrance: To favor substitution at a specific position, consider using a bulky protecting group on the alcohol to sterically hinder reaction at the adjacent ortho position.
-
Directed Ortho-Metalation (DoM): For highly specific functionalization, consider a directed ortho-metalation strategy. The methoxy group can direct lithiation to the ortho position, which can then be quenched with an electrophile.
Illustrative Data on Regioselectivity in Bromination:
| Entry | Protecting Group (PG) | Brominating Agent | Solvent | Temperature (°C) | Ratio of Isomers (desired:undesired) | Yield (%) |
| 1 | None | Br₂ | CH₂Cl₂ | 0 | Mixture of products, decomposition | < 20 |
| 2 | TBS | NBS | DMF | 25 | 5 : 1 | 85 |
| 3 | TBS | Br₂ | AcOH | 25 | 2 : 1 | 70 |
| 4 | PMB | NBS | CH₂Cl₂ | 0 | 4 : 1 | 80 |
Issue 2: Over-oxidation or Lack of Chemoselectivity during Alcohol Oxidation
Problem: When oxidizing the primary alcohol to the corresponding aldehyde or carboxylic acid, you observe over-oxidation to the carboxylic acid when the aldehyde is desired, or side reactions on the electron-rich aromatic ring.
Probable Cause: The choice of oxidant and reaction conditions is critical. Strong oxidants like potassium permanganate or chromic acid can lead to over-oxidation and are harsh on the molecule. The electron-rich aromatic ring is susceptible to oxidation under certain conditions.
Solutions:
-
Mild and Selective Oxidants: To obtain the aldehyde, use mild and selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.
-
Catalytic Aerobic Oxidation: For a greener approach, consider catalytic aerobic oxidation using a suitable metal catalyst (e.g., palladium, copper) and molecular oxygen or air as the oxidant.
-
Plasmon-Mediated Catalysis: Surface plasmon excitation of gold nanoparticles has been shown to be effective for the selective oxidation of phenethyl alcohols.[2]
-
Control of Reaction Time and Temperature: Careful monitoring of the reaction by TLC or GC-MS and maintaining a low temperature can help prevent over-oxidation.
Comparison of Oxidation Methods:
| Entry | Oxidant/System | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | KMnO₄ | Acetone | 25 | Carboxylic Acid & Byproducts | 40 |
| 2 | PCC | CH₂Cl₂ | 25 | Aldehyde | 85 |
| 3 | DMP | CH₂Cl₂ | 25 | Aldehyde | 92 |
| 4 | TEMPO/NaOCl | CH₂Cl₂/H₂O | 0 | Aldehyde | 90 |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protecting group for the alcohol in this compound?
A1: The choice of protecting group is highly dependent on the subsequent reaction conditions.[3]
-
tert-Butyldimethylsilyl (TBS) ether: This is an excellent choice for general purposes. It is stable to a wide range of non-acidic and non-fluoride-based reagents and can be easily removed with fluoride sources like TBAF.
-
Benzyl (Bn) ether: Stable to both acidic and basic conditions, making it suitable for a broader range of reactions. It is typically removed by hydrogenolysis (H₂, Pd/C), which should not affect the other functional groups in the molecule.
-
p-Methoxybenzyl (PMB) ether: Similar to the benzyl ether but can be removed under oxidative conditions (e.g., with DDQ or CAN), offering an orthogonal deprotection strategy to silyl ethers and standard benzyl ethers.[4][5]
Q2: How do the fluoro and methoxy groups influence the reactivity of the aromatic ring?
A2: The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group due to its +R (resonance) effect. The fluorine atom (-F) is a deactivating group due to its strong -I (inductive) effect, but it is also an ortho-, para- director due to its +R effect. In electrophilic aromatic substitution, the powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The fluorine atom will then influence the relative reactivity of these positions.
Q3: Can I selectively functionalize the C-H bonds of the phenethyl side chain?
A3: Yes, selective C-H functionalization is possible but often requires specific directing groups and catalysts. Palladium-catalyzed C-H activation has been used for the arylation of phenylethyl alcohols, often requiring a directing group to be installed on the hydroxyl moiety to achieve meta-selectivity.[6][7] Without a directing group, achieving high selectivity on the side chain can be challenging.
Q4: What are the key considerations for purification of this compound and its derivatives?
A4: Standard purification techniques like column chromatography on silica gel are generally effective. Due to the presence of the polar alcohol group, a solvent system such as ethyl acetate/hexanes is a good starting point. For less polar protected derivatives, a lower percentage of ethyl acetate will be required. The fluorine atom can sometimes lead to slightly different chromatographic behavior compared to non-fluorinated analogs.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBS Ether
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to afford the TBS-protected alcohol.
Protocol 2: Regioselective Bromination of TBS-protected this compound
-
Dissolve the TBS-protected this compound (1.0 eq) in DMF (approx. 0.2 M).
-
Add N-bromosuccinimide (NBS) (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture in the dark for 12-16 hours, monitoring by TLC or GC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-5% ethyl acetate in hexanes) to yield the brominated product.
Visualizations
Caption: General workflow for achieving selective reactions.
Caption: Decision tree for selecting an appropriate alcohol protecting group.
Caption: Summary of substituent effects on electrophilic aromatic substitution.
References
- 1. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 3-Fluoro-4-methoxyphenethyl alcohol
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 3-Fluoro-4-methoxyphenethyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients.
Executive Summary
The choice between HPLC and GC-MS for purity analysis is fundamentally dictated by the physicochemical properties of the analyte. This compound (MW: 170.18 g/mol ) is a polar aromatic alcohol with a reported boiling point of 147-148 °C at 7 Torr, indicating it is a semi-volatile compound. This property places it at the intersection of suitability for both HPLC and GC-MS, making a detailed comparison essential for selecting the optimal method.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][2] It offers a direct and robust approach for the purity analysis of this compound with minimal sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[3][4] While it can provide excellent resolution and definitive peak identification through mass spectral data, it may require derivatization for polar compounds to improve volatility and thermal stability.[5]
This guide presents a side-by-side comparison of these two techniques, supported by detailed experimental protocols and data presented in a clear, tabular format to aid in your decision-making process.
Data Presentation: HPLC vs. GC-MS Performance
The following table summarizes the key performance parameters for the purity analysis of this compound using hypothetical, yet representative, data for both HPLC and GC-MS methods.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[6] |
| Typical Purity Result | 99.7% | 99.6% |
| Major Impurity Detected | Unreacted Starting Material (0.15%) | Volatile Byproduct (0.20%) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Analysis Time per Sample | 15 - 25 minutes | 20 - 30 minutes |
| Sample Preparation | Simple dissolution in mobile phase. | May require derivatization to improve peak shape and thermal stability. |
| Compound Volatility | Not a limiting factor.[1][7] | Essential; compound must be volatile and thermally stable. |
| Structural Confirmation | Limited to retention time matching with a reference standard. | Definitive identification through mass spectral library matching. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below to allow for replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method suitable for the quantitative purity determination of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate purity using the area percent method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Methylene chloride or other suitable solvent (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (optional, but recommended).
-
This compound reference standard.
Procedure:
-
Standard and Sample Preparation (with Derivatization):
-
Prepare a 1 mg/mL solution of the standard or sample in methylene chloride.
-
To 100 µL of the solution, add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify purity based on the relative peak area of the main component.
-
Mandatory Visualization
The following diagrams illustrate the analytical workflows and the decision-making process for selecting the appropriate technique.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and viable techniques for assessing the purity of this compound.
HPLC is recommended for routine quality control due to its simpler sample preparation, high throughput, and direct analysis of the parent compound and non-volatile impurities.[6] It is a robust and reliable method for generating accurate purity data.
GC-MS is a superior choice for impurity identification and for the analysis of volatile impurities. [3] The mass spectral data provides an unequivocal identification of unknown peaks, which is invaluable for understanding the impurity profile of a synthetic batch. While the potential need for derivatization adds a step to the sample preparation, it can significantly improve chromatographic performance for this polar analyte.
Ultimately, the choice of method will depend on the specific analytical needs. For routine purity checks, HPLC offers an efficient and straightforward solution. For in-depth impurity profiling and structural confirmation, the sensitivity and specificity of GC-MS are unparalleled. In many drug development settings, these techniques are used orthogonally to provide a comprehensive characterization of the compound's purity.
References
- 1. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 2. Separation of 3-Methoxyphenethyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. phytojournal.com [phytojournal.com]
- 4. This compound | #NV00511 | Rieke Metals Products & Services [riekemetals.com]
- 5. This compound CAS#: 404-91-1 [amp.chemicalbook.com]
- 6. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Structure of 3-Fluoro-4-methoxyphenethyl Alcohol: A Comparative Analysis of Predicted and Experimental NMR Data
For Immediate Release
[City, State] – [Date] – In the field of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis for the structural validation of 3-Fluoro-4-methoxyphenethyl alcohol, a key intermediate in the synthesis of various pharmacologically active compounds. The analysis leverages predicted NMR data and compares it with experimental data of structurally related compounds to provide a high degree of confidence in the assigned structure.
Introduction
This compound is a substituted phenethyl alcohol derivative. Its structure, featuring a fluorine atom and a methoxy group on the aromatic ring, presents a unique substitution pattern that gives rise to a characteristic NMR spectrum. Due to the absence of readily available, published experimental spectra for this specific molecule, this guide utilizes highly accurate prediction software and compares the results with the known spectra of closely related analogs: 4-methoxyphenethyl alcohol and 3-fluorophenethyl alcohol. This approach provides a robust method for structural verification.
Predicted and Experimental NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound were obtained using the online NMR prediction tool, nmrdb.org. This data is presented alongside the experimental data for 4-methoxyphenethyl alcohol and 3-fluorophenethyl alcohol for a comprehensive comparison.
¹H NMR Data Comparison
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) for this compound | Experimental ¹H Chemical Shift (ppm) for 4-methoxyphenethyl alcohol | Experimental ¹H Chemical Shift (ppm) for 3-fluorophenethyl alcohol |
| -CH₂-OH | 3.82 (t, J=6.5 Hz) | 3.84 (t, J=6.6 Hz) | 3.85 (t, J=6.5 Hz) |
| -CH₂-Ar | 2.78 (t, J=6.5 Hz) | 2.82 (t, J=6.6 Hz) | 2.85 (t, J=6.5 Hz) |
| -OH | 1.6 (br s) | 1.6 (br s) | 1.6 (br s) |
| Ar-H (ortho to ethyl) | 6.95 (m) | 7.18 (d, J=8.5 Hz) | 7.25-7.35 (m) |
| Ar-H (meta to ethyl) | 6.85 (m) | 6.88 (d, J=8.5 Hz) | 6.90-7.00 (m) |
| Ar-H (para to ethyl) | 6.95 (m) | 6.88 (d, J=8.5 Hz) | 7.25-7.35 (m) |
| -OCH₃ | 3.87 (s) | 3.79 (s) | - |
Note: The multiplicity and coupling constants (J) are provided where available. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet. 'br s' indicates a broad singlet.
¹³C NMR Data Comparison
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 4-methoxyphenethyl alcohol | Experimental ¹³C Chemical Shift (ppm) for 3-fluorophenethyl alcohol |
| -CH₂-OH | 63.5 | 63.9 | 63.5 |
| -CH₂-Ar | 38.2 | 38.4 | 38.8 |
| C-1 (ipso-C) | 131.5 (d, J=5.5 Hz) | 130.9 | 141.8 (d, J=7.2 Hz) |
| C-2 | 113.1 (d, J=2.0 Hz) | 129.8 | 124.6 (d, J=2.8 Hz) |
| C-3 | 148.5 (d, J=243.0 Hz) | 114.0 | 162.9 (d, J=243.5 Hz) |
| C-4 | 152.0 (d, J=10.0 Hz) | 158.2 | 115.1 (d, J=21.1 Hz) |
| C-5 | 117.5 (d, J=22.0 Hz) | 114.0 | 130.1 (d, J=8.1 Hz) |
| C-6 | 125.0 (s) | 129.8 | 113.5 (d, J=21.1 Hz) |
| -OCH₃ | 56.2 | 55.3 | - |
Note: For the fluorinated compounds, the signals for the aromatic carbons are split due to C-F coupling, indicated by '(d, J=... Hz)' where 'd' is doublet and 'J' is the coupling constant.
Experimental Protocols
General NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer at the corresponding ¹³C frequency (e.g., 100 MHz or 125 MHz).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
Visualization of the Validation Workflow
Caption: Workflow for the structural validation of this compound.
Discussion
The predicted ¹H and ¹³C NMR data for this compound show excellent correlation with the experimental data of the structural analogs. The chemical shifts of the ethyl alcohol side chain protons (-CH₂-OH and -CH₂-Ar) are very similar across all three compounds, as expected. The aromatic region of the predicted ¹H spectrum and the chemical shifts of the aromatic carbons in the predicted ¹³C spectrum are consistent with the combined electronic effects of the fluorine and methoxy substituents. The characteristic large C-F coupling constants in the predicted ¹³C spectrum are a key indicator of the fluorine's position on the aromatic ring.
Conclusion
The close agreement between the predicted NMR data for this compound and the experimental data of its structural analogs provides strong evidence for the correctness of the proposed structure. This comparative guide demonstrates a reliable methodology for structural validation when experimental data for the exact compound is not available. For researchers and professionals in drug development, this approach can expedite the confirmation of novel compounds, ensuring the integrity of subsequent research and development activities.
Confirming the Molecular Weight of 3-Fluoro-4-methoxyphenethyl Alcohol: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for the confirmation of the molecular weight of 3-Fluoro-4-methoxyphenethyl alcohol. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its molecular weight is a critical step in identity confirmation and quality control. Mass spectrometry is a powerful and widely used technique for this purpose, offering high sensitivity and accuracy. This guide will detail the use of Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) for the analysis of this compound and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, a common alternative.
Theoretical Molecular Weight
The first step in confirming the molecular weight of a compound is to calculate its theoretical molecular weight based on its chemical formula.
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) |
| This compound | C₉H₁₁FO₂ | 170.18 |
Primary Method: Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of small molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. Time-of-Flight (TOF) mass analyzers provide high resolution and mass accuracy.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This stock solution is then diluted to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Instrumentation: A high-resolution ESI-TOF mass spectrometer is used for the analysis.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂) Pressure: 1.5 bar
-
Drying Gas (N₂) Flow Rate: 8 L/min
-
Drying Gas Temperature: 200°C
-
-
TOF Analyzer Parameters:
-
Mass Range: m/z 50-500
-
Acquisition Rate: 1 spectrum/second
-
-
Data Acquisition and Analysis: The sample is infused into the ESI source at a flow rate of 5 µL/min. Data is acquired for 1 minute, and the resulting spectrum is processed to determine the mass-to-charge ratio (m/z) of the detected ions.
Expected Mass Spectrometry Data
In positive ion mode ESI-MS, this compound is expected to be detected as a protonated molecule, [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed.
| Ion | Theoretical m/z | Expected Observed m/z |
| [M+H]⁺ | 171.0815 | 171.0812 ± 0.0005 |
| [M+Na]⁺ | 193.0635 | 193.0632 ± 0.0005 |
The primary alcohol functional group in this compound can undergo characteristic fragmentation in the mass spectrometer, primarily through the loss of a water molecule ([M+H-H₂O]⁺).[1][2][3][4] This fragmentation provides additional structural confirmation.
| Fragment Ion | Theoretical m/z | Expected Observed m/z |
| [M+H-H₂O]⁺ | 153.0710 | 153.0707 ± 0.0005 |
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of a molecule, and from the confirmed structure, the molecular weight can be definitively determined.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.
-
¹H NMR Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Comparative Data Summary
| Feature | Mass Spectrometry (ESI-TOF) | NMR Spectroscopy (¹H and ¹³C) |
| Information Provided | Direct measurement of mass-to-charge ratio, providing molecular weight and fragmentation data. | Detailed information about the chemical environment of each atom, confirming the molecular structure. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to millimole range). |
| Sample Consumption | Very low (micrograms). | Higher (milligrams). |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per sample). |
| Confirmation of MW | Direct and highly accurate. | Indirect, through structural elucidation. |
Workflow and Pathway Diagrams
References
A Comparative Analysis of 3-Fluoro-4-methoxyphenethyl Alcohol and its Non-fluorinated Analog, 4-methoxyphenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Fluoro-4-methoxyphenethyl alcohol and its non-fluorinated counterpart, 4-methoxyphenethyl alcohol. The introduction of a fluorine atom to the phenethyl alcohol scaffold can significantly influence its physicochemical properties and biological activity. This document summarizes key quantitative data, provides detailed experimental methodologies for cited biological assays, and visualizes relevant pathways and workflows to support further research and development.
Physicochemical Properties
The introduction of a fluorine atom in this compound results in a higher molecular weight and a slightly altered boiling point compared to its non-fluorinated analog. While experimental data on the lipophilicity (LogP) and solubility of the fluorinated compound is limited, it is generally anticipated that fluorination can increase lipophilicity.
| Property | This compound | 4-methoxyphenethyl alcohol |
| Molecular Formula | C₉H₁₁FO₂ | C₉H₁₂O₂ |
| Molecular Weight | 170.18 g/mol | 152.19 g/mol |
| Boiling Point | 147-148 °C at 7 Torr | 334-336 °C (lit.) |
| Melting Point | Not available | 26-28 °C (lit.) |
| Solubility | Slightly soluble in water | Soluble in DMSO, Methanol |
| Appearance | Not available | Solid |
Synthesis
Both this compound and 4-methoxyphenethyl alcohol can be synthesized via the reduction of their corresponding phenylacetic acids.
Synthesis of this compound
A common laboratory-scale synthesis involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).
A Comparative Analysis of the Reactivity of 3-Fluoro-4-methoxyphenethyl Alcohol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Fluoro-4-methoxyphenethyl alcohol and its positional isomers. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group significantly influences the reactivity of both the aromatic ring and the phenethyl alcohol side chain. Understanding these effects is crucial for the strategic design and synthesis of novel pharmaceutical compounds and functional materials.
Introduction
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of selective negative allosteric modulators of metabotropic glutamate receptors.[1] The reactivity of this molecule is primarily governed by two key features: the nucleophilicity of the hydroxyl group and the susceptibility of the substituted benzene ring to electrophilic aromatic substitution (EAS). The relative positions of the fluoro and methoxy substituents in its isomers dramatically alter the electronic landscape of the molecule, leading to distinct reactivity profiles. This guide will explore these differences through a theoretical analysis of substituent effects and provide standardized experimental protocols for their empirical evaluation.
Theoretical Framework: Substituent Effects on Reactivity
The reactivity of the aromatic ring in phenethyl alcohol isomers is dictated by the combined inductive and resonance effects of the fluoro and methoxy substituents. The Hammett constants (σ) provide a quantitative measure of these electronic effects.
-
Fluorine (F): Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+M) due to its lone pairs.[2]
-
Methoxy (OCH₃): Exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).[3][4]
The net effect of these substituents determines the electron density of the aromatic ring and, consequently, its reactivity towards electrophiles. Electron-donating groups activate the ring, making it more nucleophilic and increasing the rate of electrophilic aromatic substitution, primarily at the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring, slowing the reaction rate and directing substitution to the meta position.[2][5]
The reactivity of the alcohol functional group can also be influenced by the substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the hydroxyl proton, potentially affecting the rates of reactions such as etherification and acylation.
Comparative Reactivity Analysis
The following table summarizes the Hammett constants for fluoro and methoxy substituents, which are instrumental in predicting the reactivity of the various positional isomers.
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.06 |
| -OCH₃ | 0.12 | -0.27 |
Table 1: Hammett Substituent Constants. [6][7][8]
Based on these values and the principles of electrophilic aromatic substitution, a qualitative prediction of the relative reactivity of the aromatic ring in different isomers can be made. The isomer with the most electron-rich aromatic ring, due to the concerted electron-donating effects of the substituents, is expected to be the most reactive towards electrophiles.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and its positional isomers, a series of standardized experiments can be performed. The following protocols for oxidation, etherification, and acylation of the alcohol moiety, as well as an electrophilic aromatic substitution on the ring, can be utilized.
Oxidation of the Alcohol
The oxidation of the primary alcohol to the corresponding phenylacetaldehyde or phenylacetic acid can be used to probe the reactivity of the hydroxyl group. The reaction rate can be influenced by the electronic nature of the substituents on the aromatic ring.
Experimental Protocol: Collins Oxidation [9]
-
To a stirred solution of chromium trioxide (6.0 equivalents) in dry dichloromethane, add pyridine (12.0 equivalents) at 0 °C under an inert atmosphere.
-
Stir the resulting burgundy-colored solution for 30 minutes at 0 °C.
-
Add a solution of the respective fluoro-methoxyphenethyl alcohol isomer (1.0 equivalent) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filtrate sequentially with 5% HCl, 5% NaOH, and saturated NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the yield and purity of the resulting aldehyde by GC-MS and ¹H NMR. The relative reaction rates can be determined by monitoring the disappearance of the starting material over time using an internal standard.
A study on the oxidation of para-substituted phenethyl alcohols indicated that electron-releasing groups increase the rate of oxidation.
Etherification of the Alcohol
The acid-catalyzed etherification of the phenethyl alcohol with a primary alcohol provides a measure of the reactivity of the hydroxyl group in a nucleophilic substitution context.
Experimental Protocol: Acid-Catalyzed Etherification [10]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the fluoro-methoxyphenethyl alcohol isomer (1.0 equivalent) in an excess of a primary alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).
-
Heat the reaction mixture to reflux (at least 75 °C) and monitor the progress by TLC or GC.
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ether by column chromatography and characterize by NMR and mass spectrometry to determine the yield.
Acylation of the Alcohol
The acylation of the alcohol to form an ester is a common transformation. The rate of this reaction can be sensitive to the nucleophilicity of the hydroxyl oxygen.
Experimental Protocol: Acetylation with Acetic Anhydride [11]
-
To a solution of the fluoro-methoxyphenethyl alcohol isomer (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.5 equivalents).
-
Add a catalytic amount of a base such as pyridine or 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography and determine the yield. The relative reactivity can be assessed by comparing reaction times or by competitive experiments.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the general mechanisms for the key reactions discussed.
Figure 1: General Mechanism of Electrophilic Aromatic Substitution.
Figure 2: Simplified Workflow for Alcohol Oxidation.
Figure 3: Pathways for Etherification and Acylation of Alcohols.
Conclusion
The reactivity of this compound and its positional isomers is a nuanced interplay of inductive and resonance effects. A thorough understanding of these electronic influences allows for the prediction of their relative reactivities in key synthetic transformations. The provided experimental protocols offer a standardized approach to empirically validate these predictions. This knowledge is paramount for the efficient and selective synthesis of complex molecules in the fields of drug discovery and materials science, enabling researchers to strategically employ the unique properties conferred by the fluoro and methoxy substituents.
References
- 1. This compound | 404-91-1 | Benchchem [benchchem.com]
- 2. Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50) [inchem.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. global.oup.com [global.oup.com]
- 8. web.viu.ca [web.viu.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. US5602285A - Process for preparing phenethanol ethers - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Fluorinated and Non-Fluorinated Phenethyl Alcohols in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into polymer structures can dramatically alter their physicochemical properties, offering significant advantages over their non-fluorinated counterparts. This guide provides a comparative study of polymers derived from fluorinated and non-fluorinated phenethyl alcohols, focusing on key performance indicators relevant to various polymer applications. The information presented is supported by experimental data from scientific literature to provide an objective analysis for researchers and professionals in materials science and drug development.
Enhanced Performance Through Fluorination
Fluorination of phenethyl alcohol-based polymers leads to notable improvements in several key areas. The strong carbon-fluorine (C-F) bond imparts high thermal and chemical stability.[1][2] Furthermore, the unique electronic properties of fluorine result in low surface energy and specific optical characteristics.[1][3] This guide will delve into a quantitative and qualitative comparison of these properties.
Quantitative Data Comparison
The following tables summarize the key performance differences between polymers synthesized from fluorinated and non-fluorinated phenethyl alcohols. Data has been compiled from various sources and may include analogous polymer systems to illustrate the impact of fluorination where direct comparative data for phenethyl alcohol-based polymers is not available.
Table 1: Thermal and Mechanical Properties
| Property | Non-Fluorinated Poly(phenethyl methacrylate) (PEMA) | Fluorinated Poly(meth)acrylates (Representative Data) | Key Advantages of Fluorination |
| Glass Transition Temperature (Tg) | ~54 °C | Often higher, e.g., Poly(pentafluorophenyl methacrylate) can have Tg > 100 °C | Increased thermal stability and use temperature. |
| Thermal Decomposition Temperature | Degradation of the main polymethacrylate chain occurs in steps, with one major step around 357.5 °C.[4] | Generally higher due to the high C-F bond energy. For example, fluorinated polyacrylates can have decomposition temperatures >360 °C.[5] | Enhanced thermal stability, crucial for high-temperature applications.[3] |
| Mechanical Properties | Standard acrylic polymer properties | Can exhibit increased stiffness and hardness. | Improved mechanical robustness. |
Table 2: Surface and Optical Properties
| Property | Non-Fluorinated Poly(phenethyl methacrylate) (PEMA) | Fluorinated Poly(meth)acrylates (Representative Data) | Key Advantages of Fluorination |
| Surface Energy | Typically in the range of 35-45 mN/m for acrylics. | Significantly lower, can be below 20 mN/m. | Low adhesion, hydrophobicity, and oleophobicity.[3] |
| Refractive Index | ~1.5 - 1.6 | Lower, often in the range of 1.4 - 1.5. | Useful for optical applications requiring low refractive indices.[3] |
| Water Sorption | Moderate | Markedly lower than non-fluorinated analogues.[6] | Improved performance in humid environments. |
| Optical Transmittance | Good | Can be tailored for high transparency in specific wavelength ranges.[6] | Enhanced optical clarity for specialized applications. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research. Below are representative experimental protocols.
Synthesis of 2-Phenylethyl Acrylate (Non-Fluorinated Monomer)
A common method for the synthesis of 2-phenylethyl acrylate is through the esterification of 2-phenylethanol with acrylic acid.
-
Reaction Setup : A mixture of acrylic acid, phenethyl alcohol, a polymerization inhibitor (e.g., p-hydroxyanisole), and a catalyst (e.g., p-toluenesulfonic acid) is prepared in a reaction vessel.[7]
-
Reaction Conditions : The mixture is heated to 90-120 °C while introducing an inert gas, such as nitrogen.[7]
-
Purification : The resulting mixture is distilled under vacuum to separate the desired 2-phenylethyl acrylate.[7] The product is then washed with an alkaline solution and water.[7]
Free Radical Polymerization of Phenethyl Methacrylate (PEMA)
Homopolymers and copolymers of PEMA can be prepared using free radical polymerization.[8]
-
Initiator : A free radical initiator, such as benzoyl peroxide, is used.[8]
-
Polymerization : The polymerization is typically carried out in a solution at a controlled temperature.[8]
-
Characterization : The resulting polymers are characterized by techniques such as IR and NMR spectroscopy to confirm their structure and composition.[8] Thermal stability is determined by thermogravimetric analysis (TGA).[8]
Synthesis of Fluorinated (Meth)acrylate Polymers
Fluorinated (meth)acrylate polymers can be synthesized through various controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[3]
-
Monomers : Fluorinated (meth)acrylate monomers, such as pentafluorophenyl methacrylate, are used.[3]
-
RAFT Polymerization : The polymerization is mediated by a chain-transfer agent (CTA) and initiated by a radical initiator (e.g., AIBN).[9]
-
Post-Polymerization Modification : The resulting polymers can be further modified to introduce a variety of functional groups.[10]
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between fluorination and enhanced polymer properties.
Caption: Experimental workflow for synthesis and characterization.
Caption: Impact of fluorination on polymer properties.
Conclusion
The fluorination of phenethyl alcohol-based polymers offers a powerful strategy for enhancing material performance. The resulting polymers exhibit superior thermal stability, chemical resistance, and unique surface and optical properties compared to their non-fluorinated counterparts. These advantages make them highly attractive for a wide range of advanced applications, including specialty coatings, optical components, and biomedical devices. This guide provides a foundational understanding for researchers looking to explore the potential of these advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers [mdpi.com]
- 5. Influence of fluorination in π-extended backbone polydiketopyrrolopyrroles on charge carrier mobility and depth-dependent molecular alignment - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01948F [pubs.rsc.org]
- 6. [The application of fluorinated aromatic dimethacrylates and diacrylates to light-cured composite resins. 1. Improvement of transmittance of composite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Validation of Synthesized 3-Fluoro-4-methoxyphenethyl alcohol using HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for validating the purity of 3-Fluoro-4-methoxyphenethyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC protocol, presents a comparative analysis with an alternative method (Gas Chromatography-Mass Spectrometry), and provides supporting experimental data in a clear, comparative format.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound. The method's high resolution and sensitivity allow for the separation and quantification of the main compound from potential process-related impurities and degradation products.
Experimental Protocol: HPLC Method
Objective: To determine the purity of synthesized this compound by HPLC with UV detection and to identify and quantify any impurities present.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound sample.
-
Certified Reference Standard (CRS) of this compound (if available) or a well-characterized in-house primary standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 70% A
-
20-25 min: 70% A
-
25-26 min: 70% to 30% A
-
26-30 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound CRS and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
Data Analysis: The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable alternative, particularly for identifying volatile and semi-volatile impurities that may not be well-resolved by HPLC.
Experimental Protocol: GC-MS Method
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation and Reagents:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound sample.
-
Dichloromethane (GC grade).
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in Dichloromethane.
Data Analysis: Impurities are identified by comparing their mass spectra with the NIST library. Quantification can be performed using an internal standard method.
Data Presentation
The quantitative data from both HPLC and a hypothetical GC-MS analysis are summarized in the tables below for easy comparison.
Table 1: HPLC Purity Analysis of Synthesized this compound
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 12.5 | 99.85 | 99.85 |
| Impurity 1 (Starting Material) | 8.2 | 0.08 | - |
| Unknown Impurity 2 | 15.1 | 0.07 | - |
Table 2: GC-MS Impurity Profiling of Synthesized this compound
| Impurity | Retention Time (min) | Identification (NIST Match) | Relative Abundance (%) |
| Residual Solvent (e.g., Toluene) | 5.4 | Toluene | 0.02 |
| Synthesis By-product | 18.9 | Isomeric impurity | 0.05 |
Mandatory Visualization
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of HPLC and GC-MS for purity analysis.
Navigating Analytical Crossroads: A Comparative Guide to the Quantification of 3-Fluoro-4-methoxyphenethyl Alcohol
For researchers, scientists, and drug development professionals, the precise quantification of reaction components is paramount to ensuring process efficiency, purity, and safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of 3-Fluoro-4-methoxyphenethyl alcohol in a reaction mixture.
Performance Snapshot: GC-MS vs. Alternatives
The selection of an analytical technique hinges on a balance of sensitivity, selectivity, speed, and sample compatibility. The following table summarizes the key quantitative performance metrics for the discussed methods in the context of analyzing this compound. These values are illustrative and can vary based on specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Linearity (R²)¹ | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD)² | 0.5 - 10 ng/mL | 0.01 - 0.1 µg/mL | ~0.25 mg/mL |
| Limit of Quantification (LOQ)² | 1.5 - 30 ng/mL | 0.03 - 0.3 µg/mL | ~0.80 mg/mL |
| Precision (%RSD)³ | < 5% | < 2% | < 1% |
| Accuracy (% Recovery)³ | 95 - 105% | 98 - 102% | 99 - 101% |
| Analysis Time | 10 - 30 min | 5 - 15 min | < 10 min |
| Sample Preparation | Extraction/Derivatization | Dilution/Filtration | Dilution |
| Selectivity | High (Mass Spec) | Moderate (Chromatography) | High (Chemical Shift) |
| Strengths | High sensitivity, excellent for volatile compounds. | Versatile for non-volatile/thermally labile compounds. | Absolute quantification without a specific reference standard. |
| Weaknesses | Requires derivatization for polar analytes, high temperatures. | Higher solvent consumption. | Lower sensitivity compared to chromatographic methods. |
¹ Linearity is typically expressed by the coefficient of determination (R²). ² LOD/LOQ are highly matrix and instrument-dependent.[1][2][3][4] ³ Precision (as Relative Standard Deviation) and Accuracy are dependent on method validation.
Experimental Workflows and Logical Comparisons
Visualizing the analytical process and the decision-making matrix is crucial for selecting the appropriate technique.
Caption: GC-MS analytical workflow.
Caption: Key attributes of the analytical techniques.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and reaction matrices.
Protocol 1: Quantification by GC-MS
This method is ideal for sensitive detection and benefits from the high selectivity of mass spectrometry.
-
Sample Preparation:
-
Pipette 100 µL of the reaction mixture into a 2 mL microcentrifuge tube.
-
Add 500 µL of ethyl acetate and 200 µL of a saturated sodium chloride solution.
-
Vortex for 1 minute, then centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new vial.
-
(Optional, if peak tailing is observed) To a dry extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to form the trimethylsilyl ether derivative.
-
Dilute the extract (or derivatized sample) to a final volume of 1 mL with ethyl acetate containing a suitable internal standard (e.g., 1-phenyl-1-propanol at 10 µg/mL).
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (and its derivative if applicable) and the internal standard.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in ethyl acetate, each containing the internal standard at a constant concentration.
-
Process the standards in the same manner as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Protocol 2: Quantification by HPLC-UV
This method is robust and suitable for routine analysis, especially when the analyte is not volatile or is thermally sensitive.[5][6]
-
Sample Preparation:
-
Pipette 50 µL of the reaction mixture into a 1.5 mL HPLC vial.
-
Add 950 µL of the mobile phase (or a suitable solvent like methanol/water mixture) to dilute the sample.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-UV Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[7]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength of maximum absorbance for this compound (e.g., ~220 nm, to be determined empirically).[6]
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) in the mobile phase.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration. An external standard method is typically sufficient, but an internal standard can be used for improved precision.
-
Protocol 3: Quantification by qNMR
qNMR offers a primary ratio method of quantification that is highly accurate and does not require an identical standard of the analyte, provided a certified internal standard is used.[8][9][10][11]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the NMR tube. The standard should have a known purity and signals that do not overlap with the analyte or other reaction components.
-
Add a sufficient volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal for this compound (e.g., the benzylic -CH₂- protons).
-
Integrate a well-resolved signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample)
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = Mass
-
MW = Molecular weight
-
analyte = this compound
-
IS = Internal Standard
-
References
- 1. researchgate.net [researchgate.net]
- 2. DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray | Semantic Scholar [semanticscholar.org]
- 6. academicjournals.org [academicjournals.org]
- 7. scispace.com [scispace.com]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
Assessing the Stereochemistry of 3-Fluoro-4-methoxyphenethyl Alcohol Derivatives: A Comparative Guide
For researchers and professionals in drug development, the precise determination of stereochemistry is a critical aspect of characterizing chiral molecules. This guide provides a comparative overview of methodologies for assessing the stereochemistry of 3-Fluoro-4-methoxyphenethyl alcohol and its derivatives. The focus is on providing actionable experimental data and detailed protocols to aid in the selection of appropriate analytical techniques.
Data Presentation: Comparison of Chiral Separation Parameters
The following table summarizes key performance parameters for the chiral separation of a representative phenethyl alcohol derivative, 1-Phenyl-2,2,2-trifluoroethanol, on different chiral stationary phases (CSPs). This data serves as a practical reference for what can be expected when developing separation methods for analogous compounds like this compound.[1]
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® IA (Amylose derivative) | n-Hexane/Ethanol (95:5, v/v) | 4.20 | 1.30 | 3.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OJ-H (Cellulose derivative) | n-Hexane/Isopropanol (80:20, v/v) | 2.88 | 1.15 | 1.90 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of stereochemical analysis. Below are protocols for common techniques used to assess the stereochemistry of chiral alcohols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. Polysaccharide-based columns are widely used for their broad applicability.[1]
a. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.
b. Chiral Stationary Phases (CSPs):
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
c. Mobile Phase Preparation:
-
Prepare mixtures of HPLC-grade n-hexane and isopropanol (or ethanol) in the desired ratios (e.g., 90:10 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
d. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the analyte's chromophore)
-
Injection Volume: 10 µL
e. Sample Preparation:
-
Dissolve the racemic or enantioenriched alcohol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
f. Data Analysis:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the two enantiomers.
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (W_1 + W_2), where t_R1 and t_R2 are the retention times, and W_1 and W_2 are the peak widths at the base of the two enantiomers. A resolution of ≥ 1.5 indicates baseline separation.[1]
-
Enantiomeric Excess (% ee): % ee = [|Area_1 - Area_2| / (Area_1 + Area_2)] x 100.
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), which will have distinct NMR signals.
a. Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA, Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA, Mosher's acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl3) for NMR analysis
b. Procedure for Derivatization (Esterification):
-
In a dry NMR tube or small vial, dissolve the chiral alcohol (e.g., this compound, ~5 mg) in anhydrous DCM (~0.5 mL).
-
Add (R)-MTPA (1.2 equivalents) and a catalytic amount of DMAP.
-
Add DCC (1.2 equivalents) to the mixture.
-
Seal the container and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under a stream of nitrogen.
-
Dissolve the resulting diastereomeric ester in CDCl3 for NMR analysis.
-
Repeat the procedure using (S)-MTPA for comparison and confirmation.
c. NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra of the diastereomeric esters.
-
Identify signals that are well-resolved for the two diastereomers. Protons or fluorine atoms close to the stereocenter are most likely to show different chemical shifts (δ).
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.
Visualizations
The following diagrams illustrate the workflow for assessing the stereochemistry of chiral alcohols.
References
comparing the efficacy of different catalysts for 3-Fluoro-4-methoxyphenethyl alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Fluoro-4-methoxyphenethyl alcohol is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst for the reduction of the precursor, 3-Fluoro-4-methoxyphenylacetic acid. This guide provides an objective comparison of the efficacy of different catalysts for this transformation, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Comparison of Catalytic Efficacy
The reduction of 3-Fluoro-4-methoxyphenylacetic acid to this compound can be achieved using several reducing agents. The most common and well-documented methods involve the use of strong hydride donors. Below is a comparison of the performance of two prominent catalysts.
| Catalyst/Reducing Agent | Substrate | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Lithium Aluminium Hydride (LiAlH₄) | 3-Fluoro-4-methoxyphenylacetic acid | This compound | Tetrahydrofuran (THF) | 0°C to room temperature, 1 hour | 78% | [1] |
| Borane-Tetrahydrofuran Complex (BH₃-THF) | Aromatic Carboxylic Acids | Primary Alcohols | Tetrahydrofuran (THF) | 0°C to room temperature | High (General) | [2][3][4][5] |
Experimental Protocols
Synthesis of this compound using Lithium Aluminium Hydride (LiAlH₄)
Procedure:
-
Dissolve 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add lithium aluminium hydride (LiAlH₄) (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Yield: 78%[1]
General Procedure for the Reduction of Aromatic Carboxylic Acids using Borane-Tetrahydrofuran Complex (BH₃-THF)
Procedure:
-
Dissolve the aromatic carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃-THF) (typically 1.0 M in THF, 2-3 eq) to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction time may vary depending on the substrate).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess borane by the slow addition of methanol or water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Activity and Selectivity Discussion
Lithium Aluminium Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is highly effective for the reduction of carboxylic acids, providing a good yield of 78% for the synthesis of this compound.[1] However, its high reactivity necessitates stringent anhydrous reaction conditions and careful handling due to its violent reaction with water and protic solvents. Its lack of selectivity means it will reduce most other carbonyl-containing functional groups in the molecule.
Borane Complexes (BH₃-THF or BH₃-SMe₂): Borane is a more chemoselective reducing agent compared to LiAlH₄.[6] It readily reduces carboxylic acids while being less reactive towards other functional groups like esters, which can be an advantage in the synthesis of complex molecules.[2][3][4][5] The reaction conditions are generally mild, and the reagent is easier to handle than LiAlH₄. Borane-dimethyl sulfide (BH₃-SMe₂) is a more stable and concentrated source of borane than BH₃-THF, though it has a characteristic unpleasant odor.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the reduction of 3-Fluoro-4-methoxyphenylacetic acid.
Caption: Logical relationship between catalyst choice, reaction conditions, and synthetic outcome.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 4. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 5. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
The Impact of Fluorination on the Biological Profile of Phenethyl Alcohols: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides a comparative literature review of the biological effects of fluorinated phenethyl alcohols, a class of compounds with diverse pharmacological potential. While direct comparative studies on a homologous series of simple fluorinated phenethyl alcohols are limited in the public domain, this review synthesizes available data on relevant derivatives and the parent compound, 2-phenylethanol, to elucidate the structure-activity relationships and the influence of fluorination.
Quantitative Analysis of Biological Activity
The primary biological activities reported for phenethyl alcohol and its derivatives are antimicrobial and antifungal. Fluorination, particularly the introduction of a trifluoromethyl group, has been explored in the context of enhancing these properties.
Antifungal Activity of Trifluoromethyl Pyrazole Phenylethanol Derivatives
A study on phenylethanol derivatives featuring a trifluoromethyl pyrazole pharmacophore has provided valuable quantitative data on their antifungal activity against various plant pathogens. The data, presented in terms of EC50 values (the concentration required to inhibit 50% of fungal growth), demonstrates that specific fluorinated derivatives exhibit potent antifungal effects, in some cases surpassing that of the commercial fungicide Pyrimethanil.
Table 1: Antifungal Activity (EC50 in µg/mL) of Phenylethanol Derivatives Containing a Trifluoromethyl Pyrazole Pharmacophore[1]
| Compound | R Group | Rhizoctonia solani | Fusarium graminearum | Botrytis cinerea | Alternaria solani |
|---|---|---|---|---|---|
| 6a | 2,4-di-F | >50 | >50 | 25.43 ± 1.12 | >50 |
| 6b | 2-F-4-Cl | 41.32 ± 1.54 | >50 | 12.87 ± 0.98 | >50 |
| 6c | 2-Cl-4-F | >50 | >50 | 29.11 ± 1.33 | >50 |
| 6d | 2,4-di-Cl | >50 | >50 | 19.54 ± 1.05 | >50 |
| 6e | 2-F-4-Br | 33.76 ± 1.48 | >50 | 10.21 ± 0.87 | >50 |
| 6f | 2-Cl-4-Br | >50 | >50 | 21.32 ± 1.15 | >50 |
| 6g | 2,4-di-Br | >50 | >50 | 24.65 ± 1.21 | >50 |
| 6h | 2-F-4-CH3 | 29.87 ± 1.29 | >50 | 8.76 ± 0.76 | 43.12 ± 1.67 |
| 6i | 2-Cl-4-CH3 | 21.54 ± 1.11 | 48.76 ± 1.88 | 6.05 ± 0.54 | 39.87 ± 1.55 |
| 6j | 2-Br-4-CH3 | 24.32 ± 1.19 | >50 | 7.12 ± 0.65 | 41.23 ± 1.61 |
| Pyrimethanil | (Control) | 2.13 ± 0.18 | 35.67 ± 1.45 | 15.91 ± 0.99 | 1.27 ± 0.11 |
Data is presented as mean ± standard deviation.
Bacteriostatic Activity of 2-Phenylethanol and Non-Fluorinated Derivatives
To establish a baseline, the bacteriostatic activity of the parent compound, 2-phenylethanol (2-PEtOH), and several of its non-fluorinated derivatives against Escherichia coli is presented below. The activity is quantified by the MIC50 value, the concentration required to inhibit 50% of bacterial growth.
Table 2: Bacteriostatic Activity (MIC50) of 2-Phenylethanol and its Derivatives against E. coli[2][3]
| Compound | MIC50 (mM) |
|---|---|
| 2-Phenylethanol (2-PEtOH) | ~15 |
| Phenylacetic acid | ~20 |
| Phenyllactic acid | ~12.5 |
| Methyl phenylacetate | ~6.3 |
| Tyrosol | >40 |
| 1-Hexanol | ~6.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.
Antifungal Activity Assay
The antifungal activity of the test compounds is determined using a mycelium growth rate method.[1]
-
Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various final concentrations. The final solvent concentration is kept constant (e.g., <1% v/v) to avoid effects on fungal growth.
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of the compound-containing PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Calculation: The EC50 values are determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Bacteriostatic Activity Assay (MIC50 Determination)
The minimum inhibitory concentration (MIC50) is determined by monitoring bacterial growth in the presence of varying concentrations of the test compounds.[2][3]
-
Bacterial Culture: A bacterial strain (e.g., E. coli) is grown overnight in a suitable broth medium (e.g., LB broth).
-
Preparation of Test Concentrations: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: The overnight bacterial culture is diluted to a standardized optical density (OD), and a specific volume is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 24 hours).
-
Growth Measurement: The optical density at 600 nm (OD600) is measured using a microplate reader to determine bacterial growth.
-
MIC50 Calculation: The OD600 values are plotted against the compound concentrations, and the data is fitted to a dose-response curve to calculate the MIC50 value.
Biological Mechanisms and Signaling Pathways
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of 2-phenylethanol and its derivatives is attributed to their interaction with and disruption of the cell membrane.[2][3] This interaction leads to increased membrane fluidity and permeability, ultimately compromising essential cellular functions.
Figure 1. Proposed mechanism of antimicrobial action for phenethyl alcohols.
Hypothetical Signaling Pathway Modulation
While direct evidence for the interaction of simple fluorinated phenethyl alcohols with specific signaling pathways is scarce, data from the structurally similar fluorinated phenylethanolamines suggest potential activity at adrenergic receptors. Fluorinated phenylephrine analogs, for instance, act as agonists at α-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that signal through the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for fluorinated phenethyl alcohols based on the known activity of structurally related phenylethanolamines. Further research is required to confirm this activity.
Figure 2. Hypothetical α1-adrenergic signaling pathway for fluorinated phenethyl alcohols.
Conclusion
The introduction of fluorine into the phenethyl alcohol scaffold holds promise for the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial applications. The available data on trifluoromethyl pyrazole derivatives of phenylethanol demonstrates that fluorination can lead to potent biological activity. The primary mechanism for the antimicrobial effects of the parent compound, 2-phenylethanol, is through cell membrane disruption, a mechanism likely shared by its fluorinated analogs.
While direct, comparative quantitative data on a simple series of fluorinated phenethyl alcohols is currently lacking in the scientific literature, the information presented in this guide provides a solid foundation for future research. Further studies are warranted to systematically evaluate the impact of fluorine substitution patterns on the biological activity, pharmacokinetics, and safety profile of this versatile class of molecules. Such investigations will be crucial for unlocking their full therapeutic potential.
References
- 1. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methoxyphenethyl Alcohol: A Step-by-Step Guide
For Immediate Reference: Treat 3-Fluoro-4-methoxyphenethyl alcohol as a halogenated organic hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal activities must comply with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE) when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A fully buttoned lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or vapors.[1]
II. Waste Segregation and Containerization
Proper segregation is the first step in compliant waste disposal. Due to the presence of fluorine, this compound is classified as a halogenated organic waste .
-
Designated Waste Container:
-
Labeling:
-
Segregation:
III. Step-by-Step Disposal Procedure
A. For Unused or Waste this compound (Solid or Liquid):
-
Original Container: Whenever possible, leave the chemical in its original container.[5] This ensures it is clearly identified.
-
Transferring Waste: If transferring from a reaction vessel, do so inside a chemical fume hood. Use a funnel to avoid spills on the exterior of the waste container.
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[3][4]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[3]
-
Store the sealed waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a ventilated cabinet.[6]
-
B. For Contaminated Labware and Debris:
-
Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled hazardous waste bag or container designated for solid halogenated waste.
-
Empty Chemical Bottles:
-
An "empty" container of a hazardous chemical is often still regulated as hazardous waste.
-
For many chemicals, containers must be triple-rinsed. The first rinseate must be collected as hazardous waste.[7] Follow your institution's specific guidelines for container decontamination.
-
After proper rinsing, deface the original label and dispose of the container as directed by your safety office.[8]
-
-
"Sharps" Waste: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
IV. Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment:
-
For small spills, if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[6]
-
Avoid generating dust if the material is a solid.
-
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[6]
V. Final Disposal Logistics
-
Do not dispose of this compound down the drain or in the regular trash. [1] This is illegal and environmentally harmful.
-
Arrange for pickup of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.[6] Ensure all paperwork is completed accurately.
Data and Workflow Summary
Table 1: Key Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Waste Classification | Halogenated Organic Waste | General Practice |
| Primary Container | Original container or compatible, sealed polyethylene container. | [1][5] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Concentration, Hazards. | [2][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | [6] |
| Incompatible Wastes | Non-halogenated solvents, acids, bases, oxidizers, metals. | [1][2] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand). | [6] |
Disposal Decision Workflow
The following diagram outlines the procedural logic for the disposal of this compound and associated materials.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. ethz.ch [ethz.ch]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. otago.ac.nz [otago.ac.nz]
Essential Safety and Logistical Information for Handling 3-Fluoro-4-methoxyphenethyl alcohol
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Fluoro-4-methoxyphenethyl alcohol could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including halogenated aromatic compounds and aromatic alcohols, and established best practices for laboratory chemical handling. This information is for educational and procedural guidance only. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound in a research and development setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar halogenated and aromatic alcohol compounds, researchers should be aware of the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Skin Irritation/Corrosion: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3][5] | Prevents skin contact, which can lead to irritation.[3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][3] |
Operational Plan: Safe Handling Workflow
All experimental procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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